PF-4840154
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O2/c1-20(2)15-27-24-23(25(33)28-16-21-7-4-3-5-8-21)17-29-26(30-24)32-12-10-31(11-13-32)18-22-9-6-14-34-19-22/h3-5,7-8,17,20,22H,6,9-16,18-19H2,1-2H3,(H,28,33)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPANZCQXFYBGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N3CCN(CC3)CC4CCCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029756 | |
| Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332708-14-1 | |
| Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4840154 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR82CU5AC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of PF-4840154 on the TRPA1 Channel
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1][2] As a polymodal sensor, it plays a crucial role in detecting a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes, positioning it as a key player in pain, neurogenic inflammation, and respiratory disorders.[1][2][3][4] Consequently, TRPA1 is a significant therapeutic target for the development of novel analgesics and anti-inflammatory drugs.[5][6]
TRPA1 activators, or agonists, are broadly classified into two categories based on their mechanism of action: electrophilic and non-electrophilic.[7][8] Electrophilic agonists, such as allyl isothiocyanate (AITC) from mustard oil, act by covalently modifying specific cysteine residues within the N-terminal region of the channel.[3][7] In contrast, non-electrophilic agonists activate the channel through non-covalent binding. PF-4840154 is a potent and selective non-electrophilic pyrimidine-derived agonist for both human and rat TRPA1 channels, developed by Pfizer.[3][5][7] Its well-defined, non-covalent mechanism makes it a superior reference agonist for high-throughput screening and a valuable tool for elucidating the complex pharmacology of the TRPA1 channel.[3][4][5]
Core Mechanism of Action: Non-Covalent Activation
Unlike electrophilic compounds that form irreversible covalent bonds, this compound activates TRPA1 through a reversible, non-covalent binding interaction.[3][4][7] This mode of action is thought to involve a traditional ligand-binding pocket within the channel's structure, distinct from the cysteine-rich domain targeted by electrophiles.
Structural and biochemical studies suggest that the binding of this compound induces specific conformational changes that lead to channel gating.[1] Limited proteolysis experiments on purified TRPA1 have shown that treatment with this compound alters the channel's structure. Specifically, this binding is proposed to disrupt hydrophobic interactions between the TRP-like domain and the pre-S1 helix, which is a critical step in triggering channel activation.[1] This mechanism contrasts with the covalent modification approach, offering a different modality for channel modulation.
The downstream effects of this compound-induced activation follow the canonical pathway for TRPA1. Channel opening leads to the influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and the initiation of an action potential in nociceptive neurons.[2] This signaling cascade ultimately results in the sensation of pain and the potential release of neuropeptides that drive neurogenic inflammation.[3][5]
Quantitative Data: Potency of this compound
The potency of this compound has been quantified using in vitro functional assays, typically by measuring calcium influx in cells heterologously expressing the TRPA1 channel. The compound exhibits high potency for both human and rat TRPA1 orthologs.
| Compound | Species | Assay Type | Measured Potency (EC₅₀) |
| This compound | Human | Calcium Influx | 23 nM[5][9][10] |
| This compound | Rat | Calcium Influx | 97 nM[5][9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for characterizing compounds like this compound.
Caption: Comparative signaling pathways of TRPA1 activation.
Caption: Workflow for a typical calcium imaging assay.
Key Experimental Protocols
In Vitro Calcium Imaging Assay
This is the primary method used to determine the potency (EC₅₀) of TRPA1 modulators.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat TRPA1 channel are cultured under standard conditions. Cells are seeded into 96-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, typically in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.[7]
-
Compound Application: After a wash step to remove extracellular dye, the plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is established before this compound, serially diluted to a range of concentrations, is added to the wells.
-
Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to intracellular calcium concentration, are monitored over time. The peak fluorescence response at each concentration is normalized and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.
Limited Proteolysis and Mass Spectrometry
This technique is used to investigate ligand-induced conformational changes in the TRPA1 protein.[1]
-
Protein Preparation: Purified, full-length TRPA1 protein is incubated with a molar excess of this compound (e.g., 333 µM) for a short period (e.g., 10 minutes) at room temperature to allow binding.[1] A control sample (apo-TRPA1) is incubated with vehicle alone.
-
Proteolytic Digestion: A protease, such as trypsin, is added to both the agonist-treated and apo samples to initiate limited digestion. The reaction is allowed to proceed for a defined time before being quenched.
-
Sample Processing: The digested protein samples are precipitated, reconstituted, reduced, and alkylated. A second, full digestion with another protease (e.g., endoproteinase Asp-N) is performed to generate smaller peptides suitable for mass spectrometry analysis.[1]
-
LC-MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS). The peptide fragments detected in the this compound-treated sample are compared to those from the apo-TRPA1 sample.[1] The absence or altered abundance of specific peptides, such as the EYLLMK (707–712) peptide in the pre-S1 helix, indicates a conformational change in that region upon ligand binding.[1]
In Vivo Nocifensive Behavior Assay
This assay assesses the ability of a compound to elicit pain-like behaviors in animal models through the activation of peripheral TRPA1 channels.
-
Animal Model: Wild-type mice are typically used, with TRPA1 knockout mice serving as a negative control to confirm the target specificity of the observed effects.[5]
-
Compound Administration: A solution of this compound (e.g., 30 nmol) is administered via intraplantar injection into the hind paw of the mouse.[9]
-
Behavioral Observation: Immediately following the injection, the animal is placed in an observation chamber. The cumulative time the animal spends licking, flinching, or lifting the injected paw is recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: A robust licking and flinching response in wild-type mice, which is absent or significantly attenuated in TRPA1 knockout mice, indicates that the compound elicits nocifensive behavior through direct activation of the TRPA1 channel.[3][5][9]
Conclusion
This compound serves as an indispensable pharmacological tool for the study of the TRPA1 channel. Its mechanism as a potent, non-electrophilic agonist allows for the reversible and specific activation of the channel, circumventing the complexities associated with the covalent modification by electrophilic compounds. By binding to a putative allosteric pocket and inducing a distinct conformational change, this compound has helped to delineate the activation gating mechanism of TRPA1. The detailed protocols and quantitative data associated with its use provide a robust framework for researchers in pain, inflammation, and drug discovery to further probe the function and therapeutic potential of this critical sensory ion channel.
References
- 1. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
An In-Depth Technical Guide to PF-4840154: A Potent TRPA1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4840154 is a synthetic pyrimidine derivative that has emerged as a valuable pharmacological tool for studying the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] As a potent and selective non-electrophilic agonist, it offers a distinct advantage over traditional electrophilic agonists, such as mustard oil, by activating TRPA1 through a non-covalent binding mechanism.[2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a resource for researchers in pain, inflammation, and sensory neuroscience.
Chemical Structure and Properties
This compound is characterized by a central pyrimidine core substituted with a piperazine moiety and an N-benzyl carboxamide group.
Chemical Name (IUPAC): N-Benzyl-4-[(2-methylpropyl)amino]-2-{4-[(oxan-3-yl)methyl]piperazin-1-yl}pyrimidine-5-carboxamide[1]
SMILES: O=C(NCC1=CC=CC=C1)C(C=N2)=C(NCC(C)C)N=C2N(CC3)CCN3CC4CCCOC4[1]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₈N₆O₂ | [1] |
| Molecular Weight | 466.63 g/mol | [1] |
| CAS Number | 1332708-14-1 | [1] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action: TRPA1 Activation
This compound functions as a potent agonist of the TRPA1 ion channel, a non-selective cation channel primarily expressed in sensory neurons.[1][2][3] Unlike many naturally occurring TRPA1 agonists that activate the channel through covalent modification of cysteine residues, this compound is a non-electrophilic agonist, suggesting a direct, non-covalent binding interaction.[2][3]
Activation of the TRPA1 channel by this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, triggering the generation and propagation of action potentials that are ultimately perceived as pain or irritation.
Mechanism of this compound-induced TRPA1 activation and downstream signaling.
Quantitative Data
The potency of this compound has been characterized in various in vitro and in vivo models.
| Assay Type | Species | Parameter | Value | Reference |
| In Vitro Activity | Human | EC₅₀ (TRPA1) | 23 nM | [1] |
| Rat | EC₅₀ (TRPA1) | 97 nM | [1] | |
| In Vivo Activity | Mouse | Nocifensive Behavior | Elicits robust licking behavior at 30 nmol (intraplantar) | [5] |
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to this compound using a fluorescence-based assay.
Workflow:
Workflow for a calcium influx assay to determine this compound potency.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human or rat TRPA1 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
Assay Execution: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of the this compound dilutions.
-
Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition.
-
Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the EC₅₀ value is calculated using a suitable sigmoidal dose-response curve fit.
In Vivo Nocifensive Behavior Assay
This protocol outlines the assessment of the pain-inducing effects of this compound in a mouse model.
Methodology:
-
Animal Acclimation: Male CD-1 mice are acclimated to the testing environment.
-
Compound Administration: A solution of this compound (e.g., 30 nmol) is injected into the plantar surface of the mouse's hind paw (intraplantar injection).
-
Behavioral Observation: Immediately following the injection, the mouse is placed in an observation chamber.
-
Data Collection: The cumulative time the animal spends licking, biting, or flinching the injected paw is recorded for a defined period.
-
Data Analysis: The nocifensive response is quantified and compared to vehicle-treated control animals.
Conclusion
This compound is a potent and selective non-electrophilic agonist of the TRPA1 channel, making it an invaluable tool for investigating the role of TRPA1 in pain and sensory signaling. Its well-defined chemical structure and mechanism of action, coupled with robust in vitro and in vivo activity, provide a solid foundation for its use in both basic research and drug discovery programs targeting the TRPA1 pathway. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of PF-4840154: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4840154 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. A pyrimidine derivative discovered by Pfizer, it distinguishes itself as a non-electrophilic, non-covalently binding agonist, offering a significant advantage over traditional TRPA1 activators like mustard oil for research and screening purposes.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo effects, and available experimental data. The information is intended to serve as a valuable resource for researchers in pain, inflammation, and sensory neuroscience.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons.[3] It functions as a critical sensor of noxious chemical, thermal, and mechanical stimuli, playing a pivotal role in the signaling pathways of pain and neurogenic inflammation.[3][4] The activation of TRPA1 by a wide array of exogenous and endogenous irritants leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of nociceptive signals.[3] Due to its central role in pain perception, TRPA1 has emerged as a key target for the development of novel analgesic drugs.[2]
This compound was developed as a high-quality pharmacological tool to probe the function of the TRPA1 channel.[1][2] Unlike electrophilic agonists that act by covalently modifying cysteine residues on the intracellular domain of the channel, this compound activates TRPA1 through a non-covalent binding mechanism.[1] This property, combined with its high potency and selectivity, makes it a superior reference agonist for high-throughput screening (HTS) and detailed mechanistic studies.[1][2]
Mechanism of Action
This compound functions as a direct agonist of the TRPA1 ion channel.[1][2] Its binding to the channel protein induces a conformational change that opens the ion pore, leading to cation influx and subsequent neuronal excitation.
Signaling Pathway
The activation of the TRPA1 channel by this compound initiates a cascade of intracellular events. The primary consequence is the influx of Ca2+ ions, which acts as a second messenger to trigger various downstream signaling pathways. This includes the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory nerve endings, contributing to neurogenic inflammation.[3] The signaling can also be modulated by pathways downstream of G protein-coupled receptors (GPCRs), such as the bradykinin B2 receptor, which can sensitize the TRPA1 channel.[4]
Quantitative Pharmacological Data
The potency of this compound has been determined in vitro using cell-based assays measuring calcium influx.
| Parameter | Species | Value (nM) | Reference |
| EC50 | Human | 23 | [2] |
| EC50 | Rat | 97 | [2] |
Selectivity Profile
This compound is described as a selective TRPA1 agonist.[1][2] While a comprehensive selectivity panel is not publicly available, it has been reported to exhibit only micromolar activity on the dopamine D3 receptor, the noradrenaline transporter, and the sigma opioid receptor.[5] Quantitative data (IC50 or Ki values) for these off-target interactions and its activity against other TRP channels are not available in the reviewed literature.
In Vitro Experimental Protocols
TRPA1 Activation Assay
This assay is designed to measure the agonist activity of compounds at the TRPA1 channel by monitoring intracellular calcium levels.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat TRPA1 channel.[6]
-
Assay Principle: Activation of the TRPA1 channel by an agonist leads to an influx of extracellular calcium, which is detected by a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Culture: HEK293-rTRPA1 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. This compound or other test compounds at various concentrations are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR). Fluorescence intensity is measured before and after compound addition.[6]
-
Data Analysis: The increase in fluorescence intensity is used to determine the agonist activity. EC50 values are calculated from the concentration-response curves.
-
In Vivo Pharmacology
This compound has been shown to elicit TRPA1-mediated nocifensive behavior in mice, confirming its activity in a whole-animal model of acute pain.[1][2]
Nocifensive Behavior Assay
This assay assesses the pain-like response induced by the intraplantar injection of a test compound.
-
Animal Model: Male C57BL/6 mice (or other suitable strain).
-
Methodology:
-
Acclimation: Mice are acclimated to the testing environment (e.g., clear observation chambers) to minimize stress.
-
Compound Administration: A solution of this compound (e.g., 30 nmol in a suitable vehicle) is injected into the plantar surface of one hind paw (intraplantar injection).[6] The contralateral paw may be injected with vehicle as a control.
-
Behavioral Observation: Immediately after injection, the animal's behavior is observed and recorded for a defined period (e.g., 5-15 minutes).
-
Endpoint Measurement: The primary endpoint is the cumulative time the animal spends licking, flinching, or lifting the injected paw. This is taken as a measure of nocifensive behavior.
-
Data Analysis: The duration of nocifensive behaviors is compared between the compound-treated and vehicle-treated groups.
-
Pharmacokinetics and Safety
Based on a comprehensive review of the available scientific literature, no data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or the safety and toxicology profile of this compound have been publicly reported.
Summary and Conclusion
This compound is a valuable pharmacological tool for the study of the TRPA1 ion channel. Its high potency as a non-covalent agonist for both human and rat TRPA1, coupled with its demonstrated in vivo activity, makes it an excellent reference compound for a variety of research applications.[1][2] However, a complete pharmacological profile is not yet publicly available. Further studies are needed to elucidate its full selectivity, pharmacokinetic properties, and safety profile. The data and protocols summarized in this guide provide a solid foundation for researchers utilizing this compound to explore the role of TRPA1 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling the Interaction of PF-4840154 with TRPA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical player in nociception and inflammatory pain, making it a significant target for analgesic drug development. TRPA1 is a non-selective cation channel activated by a wide array of stimuli, including environmental irritants, inflammatory agents, and temperature changes. While many TRPA1 agonists are electrophilic compounds that covalently modify cysteine residues on the channel, a distinct class of non-electrophilic agonists has emerged, offering alternative mechanisms for channel activation. Among these, PF-4840154, a potent and selective non-electrophilic agonist, has become a valuable tool for studying TRPA1 function. This technical guide provides an in-depth exploration of the binding site of this compound on the TRPA1 channel, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated molecular events.
Quantitative Data Summary
The potency of this compound has been characterized in different species, highlighting its utility as a research tool. The following table summarizes the available quantitative data for this compound's agonistic activity on TRPA1.
| Species | Assay Type | Parameter | Value (nM) | Reference |
| Human | Calcium Influx | EC50 | 23 | [1] |
| Rat | Calcium Influx | EC50 | 97 | [1] |
The this compound Binding Site: Evidence from Conformational Studies
Direct structural determination of the this compound-TRPA1 complex via techniques like cryo-electron microscopy (cryo-EM) is not yet available. However, compelling indirect evidence from limited proteolysis coupled with mass spectrometry (LP-MS) has pinpointed a likely region of interaction.
A key study by Samanta et al. (2018) investigated the conformational changes in the mouse TRPA1 (mTRPA1) protein upon binding of this compound. Their findings suggest that this compound binding induces significant structural rearrangements in the channel, particularly affecting the accessibility of certain regions to proteolytic enzymes.
Key Findings:
-
Disappearance of a Pre-S1 Helix Peptide: Following treatment with this compound, the peptide corresponding to amino acids 707-EYLLMK-712, located in the pre-S1 helix of mTRPA1, became undetectable by mass spectrometry. This suggests that the binding of this compound either directly masks this region or induces a conformational change that renders it inaccessible to trypsin digestion.
-
Implication for the Binding Site: This evidence strongly suggests that the binding site for this compound is located in or near the S4-S5 linker and the pre-S1 helix. This region is crucial for the transduction of stimuli to the channel gate. The binding of this compound is hypothesized to disrupt hydrophobic interactions between the TRP-like domain and the pre-S1 helix, leading to channel activation.
While a precise amino acid-level map of the binding pocket for this compound is not yet defined, these findings provide a solid foundation for future mutagenesis and structural studies.
Experimental Protocols
Limited Proteolysis and In-solution Mass Spectrometry
This protocol, adapted from Samanta et al. (2018), was instrumental in identifying the conformational changes in TRPA1 induced by this compound.
Objective: To identify regions of the TRPA1 protein that undergo conformational changes upon ligand binding by assessing their accessibility to proteolytic digestion.
Methodology:
-
Protein Preparation: Purified mouse TRPA1 (mTRPA1) is concentrated to approximately 1 mg/ml in a buffer suitable for limited proteolysis (e.g., 20 mM HEPES, pH 8.0, 150 mM NaCl).
-
Ligand Incubation: The purified mTRPA1 is pre-incubated with this compound (e.g., 333 µM) for 10 minutes at room temperature. A control sample (apo state) is incubated with the vehicle buffer.
-
Limited Proteolysis: Freshly prepared MS-grade trypsin is added at a low protease-to-protein molar ratio (e.g., 1:300) and incubated for a short duration (e.g., 15 minutes) at room temperature to achieve partial digestion.
-
Quenching the Reaction: The proteolysis is stopped by adding a protease inhibitor cocktail (e.g., 4-(2-aminoethyl) benzenesulfonyl fluoride and soybean trypsin inhibitor).
-
Sample Processing: The partially digested protein samples are precipitated, reconstituted, alkylated, and reduced.
-
Full Digestion: The samples are then subjected to a complete digestion with a second protease (e.g., endoproteinase Asp-N) to generate smaller peptides suitable for mass spectrometry.
-
LC-MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the peptides present in the this compound-treated and apo-state samples.
-
Data Analysis: The peptide profiles of the two samples are compared to identify peptides that are differentially present, indicating regions of conformational change.
Calcium Imaging Assay
This is a common functional assay to measure the activation of TRPA1 by agonists like this compound.
Objective: To measure the influx of calcium into cells expressing TRPA1 as an indicator of channel activation.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing human or rat TRPA1 are cultured in appropriate media.
-
Cell Plating: Cells are plated onto 96-well or 384-well plates suitable for fluorescence measurements.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: A baseline fluorescence reading is taken, after which this compound at various concentrations is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader or a microscope.
-
Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the concentration of this compound to determine the EC50 value.
Visualizing the Molecular Landscape
TRPA1 Activation Signaling Pathway
References
The Cellular Cascades Activated by PF-4840154: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4840154 is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] As a valuable tool for in vitro and in vivo studies, understanding the cellular pathways activated by this compound is crucial for elucidating the physiological and pathological roles of TRPA1 activation. This technical guide provides a comprehensive overview of the core cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.
Core Mechanism of Action: TRPA1 Activation
This compound activates the TRPA1 channel, a non-selective cation channel, leading to an influx of cations, most notably calcium (Ca²⁺), into the cell.[4] This initial event triggers a cascade of downstream signaling pathways that are integral to cellular responses in various contexts, including nociception, inflammation, and oxidative stress.
Quantitative Data: Potency of this compound
The potency of this compound in activating TRPA1 has been determined in heterologous expression systems. The half-maximal effective concentration (EC₅₀) values demonstrate its high affinity for both human and rat TRPA1 channels.
| Species | EC₅₀ (nM) |
| Human | 23 |
| Rat | 97 |
Primary Cellular Pathways Activated by this compound
Activation of TRPA1 by this compound initiates a series of interconnected signaling events. The primary pathways are detailed below.
Increased Intracellular Calcium Signaling
The most immediate consequence of TRPA1 channel opening by this compound is a rapid increase in the intracellular calcium concentration ([Ca²⁺]i).[4] This influx of extracellular Ca²⁺ acts as a crucial second messenger, initiating and modulating a wide array of cellular processes.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPA1 Expression and Pathophysiology in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-4840154: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of PF-4840154, a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.
Core Compound Properties and Mechanism of Action
This compound is a pyrimidine derivative developed by Pfizer that functions as a selective agonist for both human and rat TRPA1 channels.[1][2][3] Unlike many other TRPA1 agonists, such as mustard oil (AITC), this compound is a non-electrophilic compound, meaning it does not form covalent bonds with the channel protein.[4] This characteristic makes it a superior tool for high-throughput screening (HTS) applications, as it provides a more stable and reproducible activation of the TRPA1 channel.[2][4]
The activation of the TRPA1 channel, a non-selective cation channel, by this compound leads to an influx of cations, most notably calcium (Ca²⁺), into the cell. This influx of intracellular calcium is a key event in the signaling cascade initiated by TRPA1 activation and can be readily measured in vitro to quantify the potency and efficacy of agonists.
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound.
Table 1: In Vitro Potency of this compound on TRPA1 Channels
| Species | Channel | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Human | TRPA1 | Calcium Influx | HEK293 | EC₅₀ | 23 | [1][2][3][5] |
| Rat | TRPA1 | Calcium Influx | HEK293 | EC₅₀ | 97 | [1][2][3][5] |
Table 2: In Vitro Selectivity Profile of this compound
| Target | Species | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| hERG | Human | Patch-clamp electrophysiology | HEK293 | IC₅₀ | 580 | [6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway of TRPA1 activation and the general workflow for an in vitro calcium influx assay used to characterize this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of non-electrophilic TRPA1 channel agonists with anti-nociceptive effects via rapid current desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. adooq.com [adooq.com]
A Technical Guide to the Potency and Mechanism of PF-4840154 at Human and Rat TRPA1 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological activity of PF-4840154, a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The document focuses on its half-maximal effective concentration (EC50) values in both human and rat orthologs of the TRPA1 channel, details the experimental methodologies for determining these values, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Analysis: this compound EC50 Values
The potency of this compound as a TRPA1 agonist has been quantified in recombinant cell systems, revealing a higher potency for the human form of the channel. The EC50 values are summarized in the table below for direct comparison.
| Species | Channel | EC50 (nM) |
| Human | TRPA1 | 23 |
| Rat | TRPA1 | 97 |
Data compiled from multiple sources confirming the established EC50 values.[1][2][3][4][5]
Experimental Protocols
The determination of the EC50 values for this compound on human and rat TRPA1 channels was primarily conducted using in vitro cellular assays. The following protocol outlines the key steps involved in such an experiment, based on descriptions of similar assays.[5][6]
Objective: To determine the concentration-response curve and EC50 value of this compound for TRPA1 activation.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing recombinant human TRPA1 (hTRPA1) or rat TRPA1 (rTRPA1).
-
Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive fluorescent dye.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Instrumentation: A fluorescence plate reader capable of kinetic reading.
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing either hTRPA1 or rTRPA1 are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are seeded into the assay plates at an appropriate density and allowed to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are washed with assay buffer.
-
The cells are then incubated with a solution of the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
Following incubation, the cells are washed again with assay buffer to remove any excess extracellular dye.
-
-
Compound Preparation and Addition:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of dilutions of this compound are prepared in the assay buffer to create a range of concentrations for the concentration-response curve.
-
-
Fluorescence Measurement:
-
The assay plate is placed in the fluorescence plate reader.
-
A baseline fluorescence reading is taken for a short period.
-
The different concentrations of the this compound solution are then added to the respective wells.
-
Fluorescence intensity is measured kinetically over a defined period (e.g., every second for 60 seconds) to monitor the change in intracellular calcium concentration upon channel activation.[6]
-
-
Data Analysis:
-
The change in fluorescence intensity is used to determine the response for each concentration of this compound.
-
The data are typically normalized to the maximum response.
-
A concentration-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration.
-
The EC50 value is calculated by fitting the data to a sigmoidal dose-response equation.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPA1 signaling pathway and the experimental workflow for determining the EC50 value of an agonist.
Caption: TRPA1 signaling pathway upon activation by this compound.
Caption: Experimental workflow for EC50 determination of a TRPA1 agonist.
Concluding Remarks
This compound serves as a valuable pharmacological tool for the study of TRPA1 channels due to its high potency and its nature as a non-electrophilic agonist.[7][8] This distinguishes it from other TRPA1 agonists that act via covalent modification of the channel. The data and protocols presented in this guide provide a comprehensive resource for researchers working on TRPA1-targeted drug discovery and those investigating the physiological roles of this important ion channel. The differential potency between the human and rat TRPA1 orthologs underscores the importance of considering species differences in preclinical drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labshake.com [labshake.com]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Selective Profile of PF-4840154: A Technical Overview for Researchers
An In-depth Guide to the Selectivity of the TRPA1 Agonist PF-4840154 Over Other TRP Channels
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Developed by Pfizer, this pyrimidine derivative serves as a valuable tool for in-vitro high-throughput screening and research into TRPA1's role in nociception and inflammatory pain.[1][2][3] This document provides a comprehensive technical overview of the selectivity of this compound for TRPA1 over other TRP channels, presenting available quantitative data, detailed experimental methodologies for selectivity assessment, and visual representations of experimental workflows.
Data Presentation: Quantitative Selectivity Profile
This compound demonstrates high potency for both human and rat TRPA1 channels. The compound's selectivity is a critical aspect of its utility as a research tool.
Table 1: Potency of this compound on TRPA1 Channels
| Target Channel | Species | Assay Type | Measured Activity (EC50) |
| TRPA1 | Human | Calcium Influx | 23 nM[1][4] |
| TRPA1 | Rat | Calcium Influx | 97 nM[1][4] |
Experimental Protocols
The selectivity of compounds like this compound is typically determined using a combination of cell-based calcium imaging assays and electrophysiological techniques. Below are detailed methodologies representative of those used to characterize TRP channel modulators.
Calcium Flux Assay for TRP Channel Selectivity Screening
This high-throughput method measures changes in intracellular calcium concentration upon channel activation in a recombinant cell line.
Objective: To determine the potency (EC50) of this compound on human TRPA1 and its potential activity on other human TRP channels (e.g., TRPV1, TRPM8) expressed in a host cell line like HEK293 or CHO cells.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the human TRP channel of interest (hTRPA1, hTRPV1, hTRPM8, etc.).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Poly-D-lysine or Poly-L-ornithine coated 96-well or 384-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
This compound stock solution in DMSO.
-
Positive control agonists for each channel (e.g., AITC or Mustard Oil for TRPA1, Capsaicin for TRPV1, Menthol or Icilin for TRPM8).
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation 3).
Methodology:
-
Cell Plating: Seed the TRP channel-expressing cells onto the coated microplates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells gently with the assay buffer containing probenecid to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer to create a concentration-response curve. Also, prepare solutions of the positive control agonists.
-
Fluorescence Measurement:
-
Place the plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's liquid handler adds the this compound dilutions or control agonists to the respective wells.
-
Record the fluorescence intensity continuously in real-time for several minutes to capture the calcium influx upon channel activation.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response elicited by a saturating concentration of a known agonist for each channel.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents and is considered the gold standard for characterizing the electrophysiological properties of ion channel modulators.
Objective: To confirm the agonist activity of this compound on TRPA1 and assess its effect on the currents of other TRP channels.
Materials:
-
TRP channel-expressing cells cultured on glass coverslips.
-
Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).
-
This compound and control agonist solutions.
-
Perfusion system for rapid application of compounds.
Methodology:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Under visual guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (GΩ) seal (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit channel currents.
-
Establish a stable baseline current recording.
-
Using the perfusion system, apply a known concentration of this compound to the cell and record the resulting current.
-
Wash out the compound and ensure the current returns to baseline.
-
Repeat with different concentrations to establish a dose-response relationship.
-
-
Data Analysis:
-
Measure the amplitude of the current evoked by this compound at a specific voltage.
-
Plot the current amplitude against the compound concentration to determine the EC50.
-
Analyze the current-voltage (I-V) relationship to understand the biophysical properties of the channel activation.
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Calcium Flux Assay.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Signaling Pathway Context
This compound, as a non-electrophilic agonist, is believed to activate TRPA1 through a mechanism that does not involve the covalent modification of cysteine residues, which is the mode of action for many pungent natural compounds like mustard oil (AITC). This suggests a direct binding to a pocket on the channel, leading to a conformational change and channel opening.
Caption: Activation of TRPA1 by this compound.
Conclusion
This compound is a well-established, potent, and highly selective agonist for the TRPA1 channel. Its non-electrophilic mechanism of action provides a distinct advantage over covalent agonists in screening and research applications. While detailed quantitative data on its activity against a broad panel of other TRP channels are limited in the public domain, its reported high selectivity from broader screening panels underscores its value as a specific pharmacological tool for investigating TRPA1 function. The standardized calcium imaging and electrophysiology protocols outlined here represent the core methodologies for confirming its on-target activity and further exploring its selectivity profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: PF-4840154 Dose-Response in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4840154 is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1] As a non-covalent activator, it offers advantages in screening and mechanistic studies compared to reactive electrophilic agonists.[1] TRPA1 is a non-selective cation channel that plays a crucial role in nociception and inflammation. Its activation leads to an influx of cations, most notably calcium (Ca2+), which triggers downstream cellular signaling. These application notes provide a detailed protocol for determining the dose-response relationship of this compound in Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).
Mechanism of Action
This compound acts as a direct agonist of the TRPA1 ion channel. Binding of this compound to the channel induces a conformational change, leading to channel opening and subsequent influx of Ca2+ into the cell. This increase in intracellular Ca2+ can be quantified using calcium-sensitive fluorescent dyes, providing a robust method to measure the potency and efficacy of the compound.
Data Presentation
The potency of this compound in activating hTRPA1 expressed in HEK293 cells is summarized in the table below. The data is derived from a calcium influx assay.
| Compound | Cell Line | Target | Assay Type | Parameter | Value (nM) |
| This compound | HEK293 | Human TRPA1 | Calcium Influx | EC50 | 23 |
Experimental Protocols
Cell Culture and Maintenance
A detailed workflow for maintaining and preparing the cells for the assay is described below.
Materials:
-
HEK293 cells stably expressing hTRPA1
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well black-walled, clear-bottom cell culture plates
Protocol:
-
Maintain the hTRPA1-HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well.
-
Incubate the plate for 24-48 hours to allow the cells to form a confluent monolayer.
Calcium Influx Assay
This protocol outlines the steps for performing the calcium influx assay using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
hTRPA1-HEK293 cells in a 96-well plate
-
This compound
-
Fluo-4 AM or another suitable calcium indicator dye
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Fluorescence plate reader with liquid handling capabilities
Protocol:
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration range (e.g., 1 nM to 10 µM).
-
-
Cell Plate Preparation:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells gently with assay buffer.
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove the excess dye.
-
Add fresh assay buffer to each well.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a short period.
-
Program the instrument to add the this compound dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for several minutes to capture the peak response.
-
Data Analysis
-
Normalization: For each well, normalize the fluorescence signal to the baseline reading. The response is typically expressed as the change in fluorescence (ΔF) or as a ratio (F/F0).
-
Dose-Response Curve: Plot the peak normalized fluorescence response against the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
Conclusion
This document provides a comprehensive guide for determining the dose-response of this compound in hTRPA1-expressing HEK293 cells. The provided protocols for cell culture, calcium influx assay, and data analysis should enable researchers to accurately characterize the potency of this and other TRPA1 agonists. The high potency and non-electrophilic nature of this compound make it an excellent tool for studying the pharmacology of the TRPA1 channel.
References
Application Notes and Protocols for PF-4840154 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4840154 is a potent and selective non-electrophilic agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] As a non-covalent activator, it offers a stable and reproducible means of studying TRPA1 function, making it a superior reference agonist compared to electrophilic compounds like allyl isothiocyanate (AITC) for in-vitro high-throughput screening purposes.[1][3] TRPA1 is a non-selective cation channel involved in nociception and neurogenic inflammation, and its activation leads to an influx of calcium ions (Ca²⁺).[2][4] This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to monitor TRPA1 channel activation.
Mechanism of Action
This compound acts as a direct agonist of the TRPA1 channel.[1] Unlike electrophilic agonists that covalently modify cysteine residues on the intracellular domain of the channel, this compound is believed to bind non-covalently to activate the channel.[5][6] This binding event induces a conformational change in the TRPA1 protein, opening the ion channel pore. The opening of the channel allows for the influx of cations, including a significant amount of Ca²⁺, down their electrochemical gradient.[4] The subsequent increase in intracellular Ca²⁺ concentration can be detected using fluorescent calcium indicators, providing a robust method for quantifying TRPA1 channel activity.[7]
Data Presentation
Agonist Potency of this compound
| Species | EC₅₀ (nM) | Cell Line | Assay Type | Reference |
| Human | 23 | HEK293 | Calcium Influx | [1][8] |
| Rat | 97 | HEK293 | Calcium Influx | [1][8] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway
The activation of the TRPA1 channel by this compound initiates a direct signaling cascade resulting in an increase in intracellular calcium.
Experimental Protocols
Protocol 1: Calcium Imaging Assay using Fluo-4 AM in TRPA1-expressing HEK293 Cells
This protocol describes a method for measuring this compound-induced calcium influx in Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human or rat TRPA1 channel.
Materials:
-
HEK293 cells expressing TRPA1 (human or rat)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (optional)
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture TRPA1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into poly-D-lysine coated 96-well black, clear-bottom plates at a density of 50,000 - 80,000 cells per well.
-
Incubate for 24-48 hours to allow for cell adherence and formation of a monolayer.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in HBSS. First, create a 1 mM Fluo-4 AM stock in DMSO. Then, dilute the stock in HBSS. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%. If using, add probenecid (1-2.5 mM) to the loading buffer to inhibit dye extrusion.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells twice with 100 µL of HBSS per well.
-
Add 50 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells three times with 100 µL of HBSS per well to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Calcium Flux Measurement:
-
Prepare a dilution series of this compound in HBSS at 2X the final desired concentrations (e.g., for a final concentration range of 1 nM to 10 µM).
-
Set up the fluorescence microplate reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) at intervals of 1-5 seconds.
-
Record a baseline fluorescence for 15-30 seconds.
-
Using the automated liquid handler, add 100 µL of the 2X this compound dilutions to the respective wells.
-
Continue recording the fluorescence for at least 2-5 minutes to capture the peak response and subsequent plateau or decay.
-
As a positive control, use a known TRPA1 agonist like AITC or a calcium ionophore like ionomycin.
-
As a negative control, use vehicle (HBSS with the same final DMSO concentration as the highest this compound concentration).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio (F/F₀) or the change in fluorescence (ΔF = F - F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve using a non-linear regression fit (e.g., four-parameter logistic equation).
-
Experimental Workflow
The following diagram illustrates the key steps in a typical calcium imaging experiment using this compound.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.
-
Dye Loading: Inconsistent dye loading can lead to variability. Ensure thorough washing and consistent incubation times. The use of Pluronic F-127 is crucial for efficient dye loading.
-
Solvent Effects: DMSO concentrations should be kept low (typically <0.5%) and consistent across all wells, including controls, as it can affect cell viability and channel activity at higher concentrations.
-
Phototoxicity: Minimize exposure of the fluorescent dye to light to prevent photobleaching and phototoxicity.
-
Off-target Effects: While this compound is highly selective for TRPA1, it is good practice to run control experiments with parental HEK293 cells (not expressing TRPA1) to confirm that the observed calcium response is TRPA1-dependent.
-
Desensitization: TRPA1 channels can desensitize upon prolonged or repeated exposure to agonists. Be mindful of this when designing experiments with multiple agonist additions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 - Wikipedia [en.wikipedia.org]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
PF-4840154: Application Notes and Protocols for High-Throughput Screening of TRPA1 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4840154 is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a crucial sensor for noxious stimuli, including environmental irritants and inflammatory mediators, making it a significant target in pain and inflammation research.[1] this compound's stability and non-covalent binding mechanism make it a superior reference agonist for high-throughput screening (HTS) campaigns compared to electrophilic agonists like allyl isothiocyanate (mustard oil).[1] These application notes provide a detailed protocol for utilizing this compound in a cell-based HTS assay to identify novel TRPA1 modulators.
Data Presentation
The following table summarizes the key quantitative data for this compound, highlighting its potency on both human and rat TRPA1 channels.
| Parameter | Human TRPA1 (hTRPA1) | Rat TRPA1 (rTRPA1) | Reference |
| EC₅₀ | 23 nM | 97 nM | [2][3][4][5][6][7] |
Signaling Pathway
Activation of the TRPA1 channel by an agonist such as this compound leads to the influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular calcium concentration triggers downstream signaling cascades, ultimately leading to a cellular response.
Experimental Protocols
This protocol describes a fluorescent-based calcium flux assay for high-throughput screening of TRPA1 modulators using this compound as a reference agonist. The assay is suitable for 96-well or 384-well formats.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human TRPA1 (hTRPA1).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Pluronic F-127.
-
This compound Stock Solution: 10 mM in DMSO.
-
Test Compounds: Dissolved in DMSO.
-
Fluorescence Microplate Reader: Equipped with bottom-read capabilities and automated liquid handling (e.g., FlexStation).
Experimental Workflow
The overall workflow for the high-throughput screening assay is depicted below.
Detailed Methodology
1. Cell Culture and Seeding:
-
Culture hTRPA1-HEK293 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.
-
Resuspend cells in culture medium and adjust the cell density.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 25,000-50,000 cells per well.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127.
-
Aspirate the culture medium from the cell plates.
-
Add 50-100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
3. Cell Washing:
-
After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
After the final wash, leave 100 µL of Assay Buffer in each well.
4. Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate containing test compounds and this compound as a positive control, typically at a 2x concentration in Assay Buffer.
-
Place the cell plate into the fluorescence microplate reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument's liquid handler to add an equal volume (e.g., 100 µL) from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 2-5 minutes after compound addition.
5. Data Analysis:
-
The change in fluorescence upon compound addition is indicative of a change in intracellular calcium concentration.
-
Calculate the response for each well, typically as the peak fluorescence minus the baseline fluorescence.
-
For agonist screening, a significant increase in fluorescence indicates potential TRPA1 activation.
-
For antagonist screening, a reduction in the fluorescence signal induced by a sub-maximal concentration of this compound indicates potential TRPA1 inhibition.
-
Normalize the data to the response of the positive control (this compound) and negative control (vehicle) wells.
-
Hits can be identified based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative control).
Conclusion
This compound serves as an excellent tool for high-throughput screening campaigns targeting the TRPA1 ion channel. Its potency, selectivity, and non-covalent mode of action ensure reliable and reproducible results. The provided calcium flux assay protocol offers a robust and scalable method for the identification and characterization of novel TRPA1 modulators, which can be valuable for the development of new therapeutics for pain and inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Cell-based calcium assay for medium to high throughput screening of TRP channel functions using FlexStation 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application of PF-4840154 in Primary Sensory Neurons: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4840154 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel involved in nociception and inflammatory pain.[1][2] As a non-electrophilic agonist, it activates TRPA1 through a non-covalent binding mechanism, making it a valuable tool for studying TRPA1 function in primary sensory neurons without the confounding effects of covalent modification associated with other agonists like mustard oil.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in primary sensory neuron research.
Mechanism of Action
This compound acts as a direct agonist on TRPA1 channels, which are predominantly expressed on a subset of primary sensory neurons, including those of the dorsal root ganglia (DRG). Activation of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials. This neuronal activation mimics the cellular response to noxious stimuli and triggers downstream signaling events, such as the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation and the sensation of pain.
Quantitative Data
The potency of this compound has been characterized in both human and rat TRPA1 channels. The following table summarizes the available quantitative data for this compound.
| Parameter | Species | Value (nM) | Reference |
| EC₅₀ | Human | 23 | [1] |
| EC₅₀ | Rat | 97 | [1] |
Signaling Pathway
The activation of TRPA1 by this compound in primary sensory neurons initiates a cascade of events leading to neuronal excitation and downstream physiological responses.
Caption: Signaling pathway of this compound in primary sensory neurons.
Experimental Protocols
The following are detailed protocols for the application of this compound in primary sensory neuron cultures, focusing on calcium imaging and electrophysiology.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol describes the isolation and culture of DRG neurons from rodents, which are a primary source of sensory neurons for in vitro studies.
Materials:
-
Complete DMEM/F12 medium (supplemented with 10% FBS, 1% penicillin/streptomycin)
-
Collagenase Type IA
-
Trypsin-EDTA (0.25%)
-
Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the spinal column and expose the dorsal root ganglia.
-
Carefully excise the DRGs and place them in ice-cold HBSS.
-
Transfer the DRGs to a solution of Collagenase Type IA (1 mg/mL in HBSS) and incubate for 30-45 minutes at 37°C.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette.
-
Centrifuge the cell suspension and resuspend the pellet in Trypsin-EDTA for 5 minutes at 37°C.
-
Neutralize the trypsin with complete DMEM/F12 medium and centrifuge.
-
Resuspend the neuronal pellet in Neurobasal medium.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated substrates.
-
Incubate at 37°C in a humidified 5% CO₂ incubator. Neurons are typically ready for experiments within 24-48 hours.
Calcium Imaging of this compound-Induced TRPA1 Activation
This protocol outlines the measurement of intracellular calcium changes in DRG neurons upon application of this compound.
Materials:
-
Cultured DRG neurons on glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) with 0.02% Pluronic F-127 in HBS.
-
Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength fluorescence imaging (for Fluo-4).
-
Perfuse the cells with HBS to establish a stable baseline fluorescence.
-
Apply this compound at the desired concentration by perfusion. A dose-response curve can be generated by applying increasing concentrations of the compound.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.
-
At the end of the experiment, apply a high concentration of a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for calibration purposes.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents in response to this compound.
Materials:
-
Cultured DRG neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.
-
This compound stock solution (in DMSO)
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -60 mV in voltage-clamp mode.
-
Apply this compound via a perfusion system and record the elicited inward current.
-
To study the effect on neuronal excitability, switch to current-clamp mode and record changes in membrane potential and action potential firing upon this compound application.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
References
Preparing a Stock Solution of PF-4840154: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation of a stock solution of PF-4840154, a potent and selective non-electrophilic agonist of the TRPA1 channel.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide outlines the necessary materials, a detailed step-by-step procedure for solubilization, and recommendations for proper storage to maintain the compound's integrity.
Physicochemical and Solubility Data
Properly dissolving a compound is the foundational step for any in vitro or in vivo experiment. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈N₆O₂ | [1] |
| Molecular Weight | 466.62 g/mol | [4][5] |
| CAS Number | 1332708-14-1 | [1] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | ≥ 4.66 mg/mL (9.99 mM) [note: Sonication recommended]; Up to 50 mg/mL (107.15 mM) [note: Ultrasonic recommended] | [4][5] |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years | [5] |
| Storage in Solvent | -80°C for up to 2 years; -20°C for up to 1 year | [5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure
-
Equilibrate Compound: Before opening, allow the vial of this compound to come to room temperature to prevent moisture condensation.
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh out the desired amount of this compound.
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.666 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 466.62 g/mol = 0.004666 g = 4.666 mg
-
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. If precipitation or cloudiness persists, gentle warming in a 37°C water bath or sonication for 5-10 minutes can aid in complete solubilization.[4][5] It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[5]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials or microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]
-
Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
Application Notes
-
Vehicle Control: When using the stock solution in cell-based assays or other experiments, it is imperative to include a vehicle control. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[6]
-
Dilution in Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, add the stock solution to the aqueous solution and mix immediately.[7] This helps to prevent the compound from precipitating out of solution. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[8]
-
In Vivo Formulations: For animal studies, more complex solvent systems are often required. One such formulation involves a multi-step process:
By adhering to these detailed protocols and notes, researchers can ensure the consistent and effective use of this compound in their studies.
References
- 1. adooq.com [adooq.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for PF-4840154 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4840154 is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] As a critical component in nociceptive and inflammatory pain pathways, the TRPA1 ion channel is a key target for analgesic drug development.[1][4] this compound serves as a valuable pharmacological tool to investigate the role of TRPA1 in pain and inflammation. Its non-covalent binding mechanism offers a superior alternative to traditional electrophilic agonists like mustard oil for in-vitro high-throughput screening and in-vivo studies.[1][2]
These application notes provide detailed protocols for utilizing this compound to study TRPA1 channel activation in the context of established rodent models of inflammatory pain, namely carrageenan-induced and Complete Freund's Adjuvant (CFA)-induced inflammation.
Mechanism of Action
This compound selectively activates the TRPA1 channel, a non-selective cation channel primarily expressed on nociceptive sensory neurons.[1][5] Activation of TRPA1 leads to an influx of cations, including Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of pain signals. In inflammatory states, the expression and sensitivity of TRPA1 channels are often upregulated, contributing to peripheral sensitization and heightened pain perception. By directly activating TRPA1, this compound can be used to probe the functional status of this channel in both naive and inflamed tissues.
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | Channel | EC50 (nM) |
| Human | TRPA1 | 23[6] |
| Rat | TRPA1 | 97[6] |
Table 2: In Vivo Administration of this compound for Nocifensive Behavior
| Animal Model | Administration Route | Dose | Observed Behavior |
| Mouse (CD1) | Intraplantar | 30 nmol | Robust licking of the injected paw[7] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Inflammatory Pain Model and Assessment of TRPA1 Function with this compound
This protocol describes the induction of acute inflammation in the rodent hind paw using carrageenan, followed by the administration of this compound to assess the functional state of the TRPA1 channel in the inflamed tissue.
Materials:
-
This compound
-
Lambda carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7]
-
Male Sprague-Dawley rats or CD-1 mice
-
Calibrated electronic von Frey apparatus
-
Plantar test (Hargreaves) apparatus
-
Observation chambers with a clear floor
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize animals to the testing environment and equipment for at least 3 days prior to the experiment.
-
Baseline Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) in response to a radiant heat source using the Hargreaves test.
-
-
Induction of Inflammation:
-
Inject 100 µL (rats) or 25 µL (mice) of 1% carrageenan into the plantar surface of one hind paw.
-
-
Post-Carrageenan Behavioral Testing:
-
At 2-4 hours post-carrageenan injection, repeat the behavioral tests to confirm the development of mechanical allodynia and thermal hyperalgesia.
-
-
This compound Administration and Behavioral Observation:
-
Following the confirmation of inflammation, administer 30 nmol of this compound in a suitable vehicle via intraplantar injection into the inflamed paw.
-
Immediately place the animal in an observation chamber and record the cumulative time spent licking the injected paw for a period of 5-10 minutes.
-
A control group should receive a vehicle injection. An additional control group of non-inflamed animals should also be tested with this compound to compare the response.
-
Expected Outcome:
Animals with carrageenan-induced inflammation are expected to exhibit an exaggerated and prolonged licking response to this compound compared to non-inflamed animals, indicating sensitization of the TRPA1 pathway.
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model and TRPA1 Assessment
This protocol outlines the use of CFA to induce a more persistent inflammatory state and how this compound can be used to study the role of TRPA1 in this chronic inflammatory pain model.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Vehicle for this compound
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Behavioral testing equipment as in Protocol 1
Experimental Workflow:
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Baseline Behavioral Testing: As described in Protocol 1.
-
Induction of Inflammation:
-
Inject 100-150 µL (rats) or 20-30 µL (mice) of CFA into the plantar surface of one hind paw.
-
-
Post-CFA Behavioral Testing:
-
Conduct behavioral testing at 1, 2, and 3 days post-CFA injection to monitor the development and maintenance of mechanical allodynia and thermal hyperalgesia.
-
-
This compound Administration and Behavioral Observation:
-
On a designated day post-CFA injection (e.g., day 3), administer 30 nmol of this compound via intraplantar injection into the inflamed paw.
-
Observe and quantify the licking response as described in Protocol 1.
-
Include appropriate vehicle and non-inflamed control groups.
-
Expected Outcome:
The CFA-induced chronic inflammation is expected to lead to a significantly enhanced nocifensive response to this compound, providing a model to study the sustained sensitization of TRPA1 in a persistent inflammatory state.
Conclusion
This compound is a critical tool for elucidating the role of the TRPA1 channel in inflammatory pain. The protocols outlined here provide a framework for using this potent and selective agonist in conjunction with standard inflammatory pain models to investigate the mechanisms of peripheral sensitization and to evaluate the efficacy of novel TRPA1-targeting analgesics. Careful experimental design, including appropriate control groups, is essential for the robust interpretation of results.
References
- 1. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound [medbox.iiab.me]
- 5. The role of transient receptor potential A 1 (TRPA1) in the development and maintenance of carrageenan-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Electrophysiology Recording with PF-4840154
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4840154 is a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] Discovered by Pfizer, this pyrimidine derivative is a non-electrophilic activator, making it a superior reference agonist for high-throughput screening compared to traditional electrophilic agonists like allyl isothiocyanate (AITC) or mustard oil.[2][3][4] TRPA1 is a critical ion channel involved in nociception and inflammatory pain, making this compound an invaluable tool for studying pain pathways and developing novel analgesic drugs.[3][4]
These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, specifically focusing on whole-cell patch-clamp recordings in cell lines heterologously expressing the TRPA1 channel, such as Human Embryonic Kidney 293 (HEK293) cells.
Data Presentation
Pharmacological Properties of this compound
| Property | Value | Species | Reference |
| EC₅₀ | 23 nM | Human | [1][2][3] |
| EC₅₀ | 97 nM | Rat | [1][2][3] |
| Mechanism of Action | Non-covalent, selective agonist of the TRPA1 channel | N/A | [3][4] |
Recommended Solution Compositions for Patch-Clamp Electrophysiology
| Solution Component | Extracellular Solution (mM) | Intracellular (Pipette) Solution (mM) |
| NaCl | 140 | 4 |
| KCl | 5 | 115 (as K-Gluconate) |
| CaCl₂ | 2 | - |
| MgCl₂ | 1 | - |
| HEPES | 10 | - |
| Glucose | 10 | - |
| K-Gluconate | - | 115 |
| ATP-Mg | - | 2 |
| GTP-Na | - | 0.3 |
| pH | 7.4 with NaOH | 7.2 with KOH |
| Osmolarity (mOsm) | ~310 | ~290 |
Note: For studying Ca²⁺ permeability, the extracellular Ca²⁺ concentration can be varied. To isolate TRPA1 currents, blockers for other channels may be added to the extracellular solution.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
a. Stock Solution Preparation (10 mM):
-
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2]
-
To prepare a 10 mM stock solution, dissolve 4.66 mg of this compound (Molar Mass: 466.63 g/mol ) in 1 mL of DMSO.
-
Sonication may be required to fully dissolve the compound.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
b. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in the standard extracellular solution to the desired final concentration (e.g., 100 nM, 1 µM).
-
The final concentration of DMSO in the working solution should be kept below 0.1% to avoid off-target effects.[2]
Whole-Cell Patch-Clamp Recording Protocol for TRPA1 Channels in HEK293 Cells
a. Cell Culture:
-
Culture HEK293 cells stably or transiently expressing human or rat TRPA1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if applicable.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
b. Recording Setup:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the standard extracellular solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the patch pipette with the filtered intracellular solution and mount it on the micromanipulator.
c. Recording Procedure:
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
d. Voltage Protocol and Data Acquisition:
-
To elicit TRPA1 currents, apply a voltage ramp from -100 mV to +100 mV over 200-500 ms. Alternatively, use a step protocol from a holding potential of -60 mV to various test potentials.
-
Record baseline currents in the standard extracellular solution.
-
Apply the working solution of this compound via the perfusion system.
-
Record the currents evoked by this compound using the same voltage protocol.
-
Wash out the compound with the standard extracellular solution to observe the reversal of the effect.
-
Data should be acquired at a sampling rate of 10 kHz and filtered at 2 kHz.
e. Expected Results:
-
Application of this compound is expected to induce a robust, outwardly rectifying current characteristic of TRPA1 activation.
-
The current should be reversible upon washout of the compound.
-
The magnitude of the current will be dependent on the concentration of this compound applied.
Mandatory Visualizations
Signaling Pathway of TRPA1 Activation
Caption: Signaling pathway of TRPA1 activation by this compound.
Experimental Workflow for Electrophysiology Recording
Caption: Workflow for whole-cell patch-clamp recording with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-4840154 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-4840154, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter precipitation or cloudiness when preparing aqueous solutions of this compound. This guide provides a systematic approach to resolving these issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for making a stock solution of this compound?
It is recommended to prepare stock solutions in organic solvents such as DMSO, DMF, or Ethanol.[1][2] DMSO is a common choice for creating a concentrated stock solution.[2]
2. I observed precipitation when I diluted my DMSO stock solution in my aqueous buffer. What should I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The easiest first step is to try a lower final concentration of this compound in your aqueous medium.
-
Use a co-solvent system: For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] For in vitro work, ensure the final concentration of organic solvents is compatible with your experimental system.
-
Sonication: Sonication can help to dissolve the compound.[2]
-
Gentle warming: Gentle warming of the solution can also aid in dissolution.
-
pH of the buffer: While not explicitly stated in the search results, the pH of your aqueous buffer can influence the solubility of a compound. Ensure your buffer's pH is appropriate for your experiment and consider if slight adjustments are possible.
3. What is the maximum recommended final concentration of DMSO in cell-based assays?
For cell-based experiments, the final concentration of DMSO should generally not exceed 0.1%.[2] If a higher concentration is necessary, it is crucial to run a vehicle control to assess the effect of the solvent on the cells.[2]
4. How should I store my this compound stock solution?
Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] For short-term use (within a week), aliquots can be stored at 4°C.[2]
5. Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is not well-documented in the provided search results. It is best practice to prepare fresh aqueous dilutions for each experiment from a frozen stock solution.
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.5 mg/mL (5.36 mM) | [3] |
| DMSO | 20 mg/ml | [1] |
| DMSO | 4.66 mg/mL (9.99 mM) | [2] |
| DMF | 30 mg/ml | [1] |
| Ethanol | 10 mg/ml | [1] |
| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/ml | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (5.36 mM) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.14 mM) | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.36 mM) | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.36 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution for In Vivo Studies
This protocol yields a clear solution of ≥ 2.5 mg/mL.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
Visual Experimental Workflow
Caption: Workflow for preparing an aqueous this compound solution.
Signaling Pathway
This compound is a potent and selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[3][4][5][6] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons.
Visual Representation of this compound Mechanism of Action
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labshake.com [labshake.com]
Potential off-target effects of PF-4840154
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-4840154. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] It is a pyrimidine derivative discovered by Pfizer.[1] It serves as a reference agonist for in-vitro high-throughput screening of the TRPA1 channel and is considered superior to allyl isothiocyanate for this purpose.[1]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the TRPA1 channel, it has been observed to have micromolar activity on the following targets:
-
Dopamine D3 Receptor
-
Noradrenaline Transporter
-
Sigma Opioid Receptor
Q3: I am observing unexpected cellular responses in my experiment that are not consistent with TRPA1 activation. What could be the cause?
If your experimental system expresses the dopamine D3 receptor, noradrenaline transporter, or sigma opioid receptor, the observed effects could be due to off-target interactions of this compound. It is recommended to verify the expression of these potential off-targets in your model system.
Q4: How can I minimize or control for potential off-target effects?
-
Dose-Response Analysis: Perform a dose-response curve for this compound in your experimental setup. Off-target effects are typically observed at higher concentrations (micromolar range), while on-target TRPA1 activation occurs at nanomolar concentrations.[2][3]
-
Use of Antagonists: To confirm that the observed effect is due to an off-target activity, you can use specific antagonists for the dopamine D3 receptor, noradrenaline transporter, or sigma opioid receptor in control experiments.
-
Control Cell Lines: If possible, use a control cell line that does not express the suspected off-target receptor to confirm that the unexpected response is mediated by that specific off-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in intracellular calcium in a non-TRPA1 expressing cell line. | Activation of the Dopamine D3 receptor, which can modulate intracellular calcium levels. | 1. Confirm the expression of the Dopamine D3 receptor in your cell line. 2. Use a selective Dopamine D3 receptor antagonist as a control. |
| Alterations in norepinephrine levels or downstream signaling in neuronal cultures. | Inhibition of the noradrenaline transporter by this compound. | 1. Measure norepinephrine uptake in the presence and absence of this compound. 2. Include a known noradrenaline reuptake inhibitor as a positive control. |
| Unexplained changes in cell signaling pathways related to ion channels or G-protein coupled receptors. | Interaction with the Sigma Opioid Receptor, which can modulate various signaling cascades. | 1. Determine if your cells express the Sigma Opioid Receptor. 2. Use a sigma opioid receptor antagonist to block the observed effect. |
Quantitative Data on this compound Activity
| Target | Species | Activity Type | Value |
| TRPA1 | Human | EC50 | 23 nM[2][3] |
| TRPA1 | Rat | EC50 | 97 nM[2][3] |
| Dopamine D3 Receptor | Not Specified | Functional Activity | Micromolar Range |
| Noradrenaline Transporter | Not Specified | Functional Activity | Micromolar Range |
| Sigma Opioid Receptor | Not Specified | Functional Activity | Micromolar Range |
Experimental Protocols
Note: The following are generalized protocols and may need to be optimized for your specific experimental conditions.
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol is a representative method for determining the binding affinity of a compound to the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-specific binding control (e.g., Haloperidol).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and either the radioligand alone (for total binding), radioligand with an excess of non-specific control, or radioligand with varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.
Noradrenaline Transporter Uptake Assay
This protocol is a representative method for assessing the inhibitory activity of a compound on the noradrenaline transporter.
Materials:
-
Cells endogenously or recombinantly expressing the human noradrenaline transporter (e.g., SK-N-BE(2)C cells).[4]
-
Radiolabeled norepinephrine (e.g., [³H]-Norepinephrine).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound at various concentrations.
-
A known noradrenaline reuptake inhibitor as a positive control (e.g., Desipramine).[4]
-
Lysis buffer.
-
Scintillation fluid and counter.
Procedure:
-
Plate the cells in a 24- or 96-well plate and allow them to adhere.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or the positive control for a specified time (e.g., 10-20 minutes).
-
Initiate the uptake by adding [³H]-Norepinephrine to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the IC50 value for this compound by analyzing the concentration-dependent inhibition of norepinephrine uptake.
Sigma Opioid Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a compound to the sigma opioid receptor.
Materials:
-
Membrane preparations from a source rich in sigma receptors (e.g., guinea pig brain).
-
Radioligand (e.g., [³H]-(+)-Pentazocine for sigma-1 or [³H]-DTG for total sigma receptors).[5][6]
-
Non-specific binding control (e.g., Haloperidol).[5]
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or varying concentrations of this compound in assay tubes.
-
Incubate at a specified temperature and duration (e.g., 90 minutes at 37°C).
-
Separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the Ki of this compound for the sigma opioid receptor.
Visualizations
Caption: On- and potential off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-4840154 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of PF-4840154, a potent and selective agonist of the TRPA1 channel.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrimidine derivative that acts as a potent and selective agonist for the transient receptor potential ankyrin 1 (TRPA1) channel in both human and rat species.[1][2][3] It is a non-electrophilic agonist, meaning it activates the TRPA1 channel through non-covalent binding, which makes it a superior research tool compared to traditional electrophilic agonists like mustard oil.[2] Activation of the TRPA1 ion channel, which is involved in nociceptive and inflammatory pain pathways, leads to an influx of cations, primarily calcium, into the cell. This influx depolarizes the neuron and triggers downstream signaling cascades.[2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. When in a solvent, it is recommended to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year. To prevent degradation, it is advisable to avoid repeated freeze-thaw cycles.
Q3: Is this compound selective for the TRPA1 channel?
A3: this compound is highly selective for the TRPA1 channel.[4] However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at high concentrations. It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Please refer to the detailed experimental protocols below for specific solvent compositions.
Q5: Is this compound sensitive to light or moisture?
A5: While there is no specific information indicating significant light sensitivity, it is good laboratory practice to store the compound and its solutions protected from light. Some sources indicate that DMSO can be hygroscopic, which can affect the solubility of the product; therefore, using newly opened DMSO is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during in vitro experiments. | The compound has limited solubility in aqueous solutions. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final DMSO concentration, ensuring it remains below a level that affects your experimental system (typically ≤0.1%). - Prepare fresh dilutions from a concentrated DMSO stock solution just before use. - Gentle warming and sonication can aid in redissolving the compound. |
| Inconsistent or no response in cell-based assays. | - Cell health: Cells may be unhealthy or have low passage numbers. - Compound degradation: Improper storage of the stock solution. - Incorrect concentration: Calculation error or use of a suboptimal concentration. | - Ensure cells are healthy and within the recommended passage number range. - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. - Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| High background signal in fluorescence-based assays (e.g., calcium imaging). | - Autofluorescence: The compound itself may be fluorescent at the wavelengths used. - Cell stress: High concentrations of the compound or solvent may be causing cellular stress. | - Run a control with the compound alone to check for autofluorescence. - Lower the concentration of this compound and the vehicle (e.g., DMSO). - Optimize dye loading and washing steps to reduce background from the fluorescent indicator. |
| Variability in in vivo nociception experiments. | - Animal handling: Stress from handling can affect behavioral responses. - Injection technique: Improper injection can lead to variable drug delivery. - Individual animal differences: Biological variability between animals. | - Acclimatize animals to the experimental setup and handling procedures. - Ensure consistent and accurate intraplantar injections. - Increase the number of animals per group to account for biological variability and improve statistical power. |
Stability and Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
In Vitro: Calcium Influx Assay in HEK293 cells expressing TRPA1
Objective: To measure the activation of the TRPA1 channel by this compound by quantifying the influx of intracellular calcium.
Materials:
-
HEK293 cells stably expressing human or rat TRPA1
-
This compound
-
DMSO (anhydrous)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Protocol:
-
Cell Plating: Seed HEK293-TRPA1 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a serial dilution of the compound in HBSS to achieve the desired final concentrations.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Baseline Reading: Record a baseline fluorescence reading for 1-2 minutes.
-
Compound Addition: Add the prepared dilutions of this compound to the wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 5 minutes to capture the calcium influx.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F). The response is often expressed as the ratio ΔF/F₀. Plot the concentration-response curve to determine the EC₅₀ value.
In Vivo: Nocifensive Behavior Model in Mice
Objective: To assess the in vivo activity of this compound by measuring nocifensive behaviors (e.g., paw licking) in mice.
Materials:
-
Male CD-1 mice (or other suitable strain)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
30-gauge needles and syringes
-
Observation chambers
Protocol:
-
Animal Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Compound Preparation: Prepare the desired dose of this compound in the vehicle solution. It is recommended to prepare this solution fresh on the day of the experiment.
-
Intraplantar Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of the this compound solution or vehicle into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, place the mouse back into the observation chamber and record the cumulative time spent licking the injected paw for a defined period (e.g., 5 minutes).
-
Data Analysis: Compare the paw licking time between the vehicle-treated and this compound-treated groups. A significant increase in licking time in the compound-treated group indicates a nocifensive response. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Visualizations
Caption: Activation of the TRPA1 signaling pathway by this compound.
Caption: Experimental workflows for in vitro and in vivo studies with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
Addressing the Role of PF-4840154 in TRPA1 Desensitization: A Technical Clarification
A Note to Our Users: The initial request focused on preventing TRPA1 desensitization with PF-4840154. Our technical review indicates a need for clarification on this point. This compound is a potent and selective agonist of the TRPA1 channel.[1][2][3][4][5][6][7] In cellular systems, prolonged or repeated application of an agonist is a standard method to induce and study channel desensitization, not prevent it.[8][9][10][11]
Therefore, this technical support center has been framed to address the scientifically accurate application of this compound, which is to serve as a reliable tool for inducing and investigating the mechanisms of TRPA1 activation and subsequent desensitization. We provide troubleshooting guides and FAQs based on this corrected premise.
Technical Support Center: Studying TRPA1 Activation and Desensitization with this compound
This guide provides technical support for researchers using the non-electrophilic TRPA1 agonist, this compound, in their experiments.
Frequently Asked Questions (FAQs)
Question 1: What is this compound and why is it used in TRPA1 research?
Answer: this compound is a potent, selective, and non-electrophilic agonist for the human and rat TRPA1 ion channel.[1][2][3][5] Unlike electrophilic agonists such as mustard oil (AITC) which activate TRPA1 through covalent modification of cysteine residues, this compound activates the channel via non-covalent binding.[5][12] This makes it a superior reference agonist for high-throughput screening (HTS) and for studies where a more defined and reversible mechanism of activation is desired.[5][12] Its primary uses are to reliably activate TRPA1 to study its function, to characterize potential channel antagonists, and to induce and study the process of channel desensitization.[9][13]
Question 2: We are observing a diminishing response to repeated applications of this compound in our calcium imaging assay. Is this expected?
Answer: Yes, a diminishing response, or tachyphylaxis, is an expected outcome of repeated agonist application and is characteristic of TRPA1 channel desensitization.[8][10] TRPA1 desensitization is a complex process that can be agonist-dependent and regulated by factors such as calcium influx and signaling pathway modulation.[10][11] If your goal is to achieve consistent activation, you may need to increase the washout period between applications or reduce the concentration and/or duration of the initial stimulus. If your goal is to study desensitization, this phenomenon is the primary endpoint of your experiment.
Question 3: What are the recommended starting concentrations for in-vitro experiments?
Answer: The potency of this compound can vary between species and experimental systems. Based on published data, a good starting point for in-vitro assays is to use a concentration range that brackets the EC50 value. For human TRPA1, the reported EC50 is approximately 23 nM, and for rat TRPA1, it is around 97 nM.[1][2][3][4] We recommend performing a full dose-response curve in your specific cell system to determine the optimal concentration for your experiments.
Data Presentation: Potency of this compound
| Parameter | Human TRPA1 (hTRPA1) | Rat TRPA1 (rTRPA1) | Citation(s) |
| EC50 | 23 nM | 97 nM | [1][2][3][4] |
EC50 (Half-maximal effective concentration) values are derived from in-vitro calcium influx assays in HEK293 cells expressing the recombinant channels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Response to this compound | 1. Compound Degradation: Improper storage may lead to loss of activity. 2. Cell Health: Poor cell viability or low TRPA1 expression levels. 3. Incorrect Buffer: Components in the assay buffer may interfere with the compound or channel. | 1. Store this compound stock solutions at -20°C or -80°C and prepare fresh working solutions daily.[2] 2. Verify cell viability with a trypan blue assay. Confirm TRPA1 expression via Western blot or functional assay with a known agonist like AITC. 3. Use standard buffers like HBSS. Be aware that some dye-loading enhancers like probenecid can activate TRPA1 and cause desensitization before your experiment begins.[12] |
| High Variability Between Wells/Replicates | 1. Compound Solubility: this compound may precipitate at high concentrations or in aqueous buffers. 2. Inconsistent Cell Seeding: Uneven cell density across the plate. 3. Pipetting Errors: Inaccurate dispensing of compound or reagents. | 1. Prepare stock solutions in DMSO.[3][4] For working solutions, ensure the final DMSO concentration is low (typically <0.1%) and consider using a vehicle control. Sonication may aid dissolution.[2][3] 2. Ensure a homogenous single-cell suspension before plating and allow cells to adhere evenly. 3. Use calibrated pipettes and consider using automated liquid handlers for HTS applications. |
| Unexpected Desensitization | 1. Agonist Concentration Too High: High concentrations can lead to rapid and profound desensitization. 2. Probenecid Interference: Use of probenecid during dye loading. | 1. Perform a dose-response curve to find the lowest concentration that gives a robust and reproducible signal (e.g., EC80). 2. Avoid probenecid. If a dye-loading enhancer is necessary, consider sulfinpyrazone, which does not activate TRPA1.[12] |
Experimental Protocols & Visualizations
Protocol 1: In-Vitro Calcium Imaging Assay to Measure TRPA1 Activation and Desensitization
This protocol describes a method for assessing TRPA1 activation and subsequent desensitization in a cell line expressing recombinant TRPA1 (e.g., hTRPA1-HEK293 cells) using a fluorescent calcium indicator.
Methodology:
-
Cell Culture:
-
Culture hTRPA1-HEK293 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed cells (5 x 10⁴ cells/well) into black-walled, clear-bottom 96-well plates coated with poly-D-lysine and incubate for 24 hours.[14]
-
-
Dye Loading:
-
Washing:
-
Remove the loading buffer and wash the cells three times with HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.[14]
-
-
Measurement of Activation and Desensitization:
-
Place the plate in a fluorescence microplate reader.
-
Baseline: Record baseline fluorescence (F₀) for 2 minutes.
-
Activation (First Stimulus): Add 20 µL of this compound at the desired concentration (e.g., 5x final concentration) and immediately record fluorescence intensity (F₁) for 5 minutes.
-
Washout: Gently aspirate the compound solution and wash the wells 3-5 times with HBSS over a 10-15 minute period.
-
Desensitization (Second Stimulus): Re-apply the same concentration of this compound and record the fluorescence intensity (F₂) for 5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_peak - F_baseline).
-
Normalize the response by dividing ΔF by F₀ (Response = ΔF/F₀).
-
Quantify Desensitization: Compare the peak response of the second stimulus to the first: Desensitization (%) = [1 - (Response₂ / Response₁)] * 100.
-
Caption: Workflow for a calcium imaging assay to quantify TRPA1 desensitization.
Signaling Pathway Visualization
Caption: Agonist-induced TRPA1 activation and subsequent desensitization pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. labshake.com [labshake.com]
- 8. Desensitization of TRPA1 by dimethyl itaconate attenuates acute and chronic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting variability in PF-4840154 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when using the TRPA1 agonist, PF-4840154.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] It is a non-electrophilic pyrimidine derivative that activates both human and rat TRPA1 channels, leading to cation influx, primarily Ca²⁺, and subsequent cellular responses.[1][2] Unlike electrophilic TRPA1 agonists such as mustard oil or cinnamaldehyde, this compound activates the channel through a non-covalent binding mechanism.[2] This makes it a valuable tool for studying TRPA1 signaling without the confounding effects of covalent modification.
Q2: What are the reported EC₅₀ values for this compound?
A2: The half-maximal effective concentration (EC₅₀) of this compound varies between species.
| Species | EC₅₀ Value |
| Human | 23 nM[1][3][4] |
| Rat | 97 nM[1][3][4] |
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[4] | This compound has good solubility in DMSO. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM). | This allows for minimal final DMSO concentration in your experiments. |
| Storage Temperature | Store stock solutions at -20°C or -80°C for long-term storage.[3] | Minimizes degradation of the compound. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes.[3][4] | Avoids repeated freeze-thaw cycles which can lead to compound degradation. |
| Light Exposure | Protect solutions from direct light. | While specific data on this compound is limited, many organic compounds are light-sensitive.[5] |
Q4: What concentration of DMSO is acceptable in my experiments?
A4: The final concentration of DMSO should be kept as low as possible, ideally below 0.1%, as it can have direct effects on cell viability and signaling pathways.[6][7][8][9] However, the tolerance to DMSO can vary significantly between cell lines and assay types.[10][11] It is highly recommended to perform a DMSO tolerance test for your specific experimental system to determine the maximal concentration that does not affect the desired readout.
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to be a highly selective TRPA1 agonist. Screening against a panel of other receptors and channels has shown minimal off-target activity at concentrations typically used for TRPA1 activation. However, as with any pharmacological tool, it is good practice to consider the possibility of off-target effects at high concentrations and to use appropriate controls, such as a TRPA1 antagonist (e.g., HC-030031) or TRPA1 knockout/knockdown models, to confirm that the observed effects are indeed mediated by TRPA1.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of this compound from a new powder stock. Always store aliquots at -20°C or -80°C and protect from light. |
| Low Receptor Expression: The cell line or primary cells used may have low or no endogenous expression of TRPA1. | Use a cell line known to express functional TRPA1 (e.g., HEK293 or CHO cells stably expressing human or rat TRPA1).[12][13][14] Verify TRPA1 expression using techniques like qPCR, Western blot, or immunocytochemistry. | |
| Incorrect Solution Preparation: Precipitation of the compound upon dilution into aqueous buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility. Gentle warming or sonication may aid dissolution.[3] Consider using a vehicle with co-solvents for in vivo studies as detailed in the protocols. | |
| Assay Conditions: Suboptimal assay buffer composition (e.g., low extracellular Ca²⁺). | Ensure the assay buffer contains physiological concentrations of Ca²⁺ (typically 1-2 mM) for optimal TRPA1 channel function. | |
| High background signal or "agonist-independent" activity | DMSO Effects: The final DMSO concentration may be causing non-specific effects on the cells or assay readout. | Perform a DMSO dose-response curve to determine the no-effect concentration for your specific assay and cell type. Keep the final DMSO concentration consistent across all wells, including controls. |
| Cell Health: Unhealthy or overly confluent cells can exhibit altered membrane potential and signaling. | Use cells at a consistent and optimal confluency. Ensure proper cell culture conditions and check for viability before starting the experiment. | |
| Assay Artifacts: The fluorescent dye or measurement technique may be sensitive to the vehicle or other components. | Run appropriate vehicle controls (media with the same final DMSO concentration but without this compound) to determine the background signal. | |
| High variability between replicate wells or experiments | Inconsistent Cell Seeding: Uneven cell density across the plate. | Ensure a homogenous cell suspension before seeding and use appropriate techniques for even cell distribution. |
| Pipetting Errors: Inaccurate or inconsistent dispensing of compound or reagents. | Use calibrated pipettes and proper pipetting techniques. For dose-response curves, perform serial dilutions carefully. | |
| Edge Effects: Wells at the edge of the plate may experience different temperature and evaporation rates. | Avoid using the outermost wells of the plate for critical measurements or ensure proper plate sealing and incubation conditions. | |
| Lot-to-Lot Variability of this compound: Differences in the purity or activity of the compound between batches. | If possible, purchase a larger batch of the compound to ensure consistency across a series of experiments. When switching to a new lot, perform a quality control experiment to compare its activity to the previous lot. |
Experimental Protocols
Calcium Imaging Assay
This protocol is a general guideline for measuring intracellular calcium influx in response to this compound using a fluorescent calcium indicator.
1. Cell Preparation:
-
Seed cells expressing TRPA1 in a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) in a physiological salt solution (e.g., HBSS) with 20 mM HEPES. The final dye concentration will depend on the specific indicator used.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
After incubation, wash the cells twice with the assay buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl₂) to remove extracellular dye.
3. Compound Preparation and Addition:
-
Prepare a series of dilutions of this compound in the assay buffer from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed the tolerated level for your cells.
-
Include a vehicle control (assay buffer with the same final DMSO concentration) and a positive control (e.g., a known TRPA1 agonist like AITC).
4. Fluorescence Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
-
Record a baseline fluorescence signal for a short period before adding the compounds.
-
Add the this compound dilutions to the respective wells and immediately start recording the fluorescence signal over time.
5. Data Analysis:
-
The change in fluorescence intensity is typically expressed as a ratio (F/F₀) or a change in ratio (for ratiometric dyes) to normalize for variations in cell number and dye loading.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general workflow for recording TRPA1-mediated currents activated by this compound.
1. Cell Preparation:
-
Culture cells expressing TRPA1 on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with an extracellular solution.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
3. Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Obtain a gigaohm seal on a cell and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents in the extracellular solution.
4. Compound Application:
-
Prepare the desired concentration of this compound in the extracellular solution. Ensure the final DMSO concentration is low and consistent with the vehicle control.
-
Perfuse the cell with the this compound-containing solution and record the induced current.
5. Data Analysis:
-
Measure the peak amplitude of the this compound-induced current.
-
To construct a dose-response curve, apply different concentrations of this compound to the same or different cells and plot the normalized current response against the logarithm of the concentration.
Visualizations
Caption: TRPA1 signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Human TRPA1 Stable Cell Line-CHO (CSC-RI0191) - Creative Biogene [creative-biogene.com]
- 14. Human TRPA1 Stable Cell Line-CHO - Creative Bioarray [acroscell.creative-bioarray.com]
Technical Support Center: PF-4840154 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the potential cytotoxic effects of PF-4840154 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4][5][6] It is a non-electrophilic pyrimidine derivative that activates both human and rat TRPA1 channels, with EC50 values of 23 nM and 97 nM, respectively.[1][2][4] Unlike some other TRPA1 agonists, this compound is a non-covalent activator.[3][5] Its primary role in research is as a reference agonist for in-vitro high-throughput screening.[4][5]
Q2: Can this compound be cytotoxic to cells in culture?
While this compound is designed as a selective TRPA1 agonist, sustained activation of the TRPA1 channel can lead to cytotoxicity. The primary mechanism is believed to be an excessive influx of calcium (Ca2+) into the cell, which can trigger various downstream cell death pathways, including apoptosis and necrosis.[7][8]
Q3: At what concentration should I use this compound to avoid cytotoxicity?
The optimal non-toxic concentration of this compound is highly dependent on the cell line and the experimental duration. It is crucial to perform a dose-response curve to determine the concentration that effectively activates TRPA1 without causing significant cell death in your specific model. Start with a concentration range around the reported EC50 (e.g., 10 nM to 1 µM) and assess cell viability.
Q4: What are the common causes of unexpected cytotoxicity in my experiments with this compound?
Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: Using concentrations significantly above the EC50 can lead to excessive and sustained TRPA1 activation, causing calcium overload and cell death.[9]
-
Prolonged Exposure: Continuous exposure to the agonist can be more toxic than short-term treatment.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.1-0.5%). Always include a vehicle-only control in your experiments.[9]
-
Off-Target Effects: While this compound is selective, at very high concentrations, the possibility of off-target effects on other cellular components cannot be entirely ruled out.
-
Compound Instability: Degradation of the compound in culture media over time could potentially lead to the formation of cytotoxic byproducts.[10]
Q5: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to prepare a concentrated stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9][10] For use in experiments, prepare fresh dilutions from the stock solution in your cell culture medium.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Suggested Solution |
| Concentration Too High | Perform a dose-response experiment to identify the optimal concentration. Test a range of concentrations starting from below the EC50 value. |
| Prolonged Exposure Time | Reduce the incubation time. Determine the minimum time required for TRPA1 activation in your experimental setup. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically <0.1%). Run a vehicle control with the same DMSO concentration.[9] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to sustained TRPA1 activation. Consider using a cell line with lower TRPA1 expression or a more robust cell line if your experimental design allows. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after dilution. If precipitation occurs, consider adjusting the solvent system or using a lower concentration. Sonication may aid in dissolution.[1] |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Suggested Solution |
| Inconsistent Compound Concentration | Ensure accurate and consistent pipetting when preparing dilutions. Prepare fresh dilutions for each experiment. |
| Variability in Cell Health/Density | Use cells at a consistent passage number and ensure a uniform cell seeding density. Monitor the health of your cells before starting the experiment. |
| Compound Degradation | Aliquot the stock solution to minimize freeze-thaw cycles. Protect the stock solution from light if it is light-sensitive. |
| Assay Interference | Some compounds can interfere with the readouts of viability assays (e.g., MTT reduction). Consider using a secondary, mechanistically different viability assay to confirm results (e.g., LDH release or live/dead staining). |
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Reference |
| Target | TRPA1 | [1][3] |
| EC50 (human TRPA1) | 23 nM | [1][4] |
| EC50 (rat TRPA1) | 97 nM | [1][4] |
| Mode of Action | Non-covalent Agonist | [3][5] |
Table 2: User-Defined Cytotoxicity Data for this compound
This table is a template for researchers to summarize their own experimental findings.
| Cell Line | Treatment Duration (hours) | Assay Method | IC50 (Cytotoxicity) | Notes |
| e.g., A549 | e.g., 24 | e.g., MTT | User-determined | |
| e.g., HEK293 | e.g., 48 | e.g., LDH | User-determined | |
| e.g., SH-SY5Y | e.g., 24 | e.g., Annexin V/PI | User-determined |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired).[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[14][15]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).[14]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[16][17][18]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logical relationships for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. mdpi.com [mdpi.com]
- 8. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. thermofisher.com [thermofisher.com]
How to minimize non-specific binding of PF-4840154
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PF-4840154, a potent and selective agonist for the TRPA1 channel. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on minimizing non-specific binding during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrimidine derivative that functions as a potent and selective agonist of the rat and human Transient Receptor Potential Ankryin 1 (TRPA1) channel.[1][2][3][4] It is a non-electrophilic agonist, meaning it activates the TRPA1 channel through non-covalent binding, which makes it a superior reference agonist for in-vitro high-throughput screening (HTS) compared to reactive compounds like allyl isothiocyanate (mustard oil).[2][3][4][5] The TRPA1 channel is an ion channel involved in nociception and inflammatory pain.[3]
Q2: What are the common causes of non-specific binding in assays using small molecules like this compound?
Non-specific binding refers to the interaction of a compound with surfaces or molecules other than its intended biological target. This can lead to inaccurate data, including high background signals and reduced assay sensitivity. Common causes for small molecules include:
-
Hydrophobic Interactions: Compounds can non-specifically adhere to plastic surfaces of assay plates or interact with hydrophobic regions of off-target proteins.
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or biomolecules.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may lead to non-specific activity or sequestration of the compound.
-
Protein Interactions: Binding to abundant proteins in the assay medium, such as albumin, can reduce the effective concentration of the compound available to bind its target.
Q3: Why is minimizing non-specific binding particularly important when working with this compound?
Minimizing non-specific binding is crucial for obtaining accurate and reproducible results for several reasons:
-
Assay Sensitivity: High non-specific binding can mask the true signal from the specific interaction with the TRPA1 channel, reducing the assay's sensitivity and dynamic range.
-
Data Interpretation: Failure to distinguish between specific and non-specific binding can lead to misinterpretation of the compound's potency and efficacy.
-
Screening Campaigns: In high-throughput screening, false positives and negatives resulting from non-specific binding can lead to wasted resources and time.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides systematic steps to identify and mitigate non-specific binding in your experiments with this compound.
Step 1: Optimizing Assay Buffer Composition
The components of your assay buffer can significantly influence non-specific interactions.
Recommendations:
-
Incorporate Non-ionic Detergents: Detergents can disrupt hydrophobic interactions that contribute to non-specific binding. Start with low concentrations and optimize.[6][7]
-
Adjust Salt Concentration: Increasing the ionic strength of the buffer can minimize electrostatic interactions.
-
Include a Carrier Protein: Bovine Serum Albumin (BSA) can be added to block non-specific binding sites on plasticware and other surfaces.[8]
Experimental Protocol: Buffer Optimization
-
Prepare a series of assay buffers with varying concentrations of a non-ionic detergent (e.g., Tween-20 or Triton X-100).
-
In a separate experiment, prepare buffers with different concentrations of NaCl.
-
Run your assay using these modified buffers, including a control with no this compound and a control with no target (e.g., cells not expressing TRPA1).
-
Measure the signal in the control wells to determine the buffer composition that yields the lowest background signal.
Table 1: Recommended Starting Concentrations for Buffer Additives
| Additive | Recommended Starting Concentration | Purpose |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions |
| Triton X-100 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Blocks non-specific binding sites |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Reduces electrostatic interactions |
Step 2: this compound Concentration and Solubility
High concentrations of this compound can lead to aggregation and increased non-specific binding.
Recommendations:
-
Determine Optimal Concentration Range: Perform a dose-response curve to identify the lowest effective concentration of this compound that elicits a robust signal.
-
Ensure Complete Solubilization: this compound is typically dissolved in DMSO to create a stock solution.[9] Ensure the compound is fully dissolved before diluting it into your aqueous assay buffer. Precipitation of the compound can lead to artifacts. Sonication may be recommended to aid dissolution.[1][9]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 2.5 mg/mL (5.36 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.36 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.36 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.36 mM) |
Data from MedChemExpress and TargetMol.[1][9]
Step 3: Assay Plate and Incubation Conditions
The type of microplate and incubation parameters can affect non-specific binding.
Recommendations:
-
Use Low-Binding Plates: Consider using microplates with surfaces specifically treated to reduce non-specific binding of small molecules.
-
Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce the extent of non-specific binding. Test different incubation times to find the optimal balance between specific signal and background.
-
Include Appropriate Controls: Always include negative controls (e.g., vehicle only, cells not expressing the target receptor) to accurately assess the level of non-specific binding.
Visualizing Experimental Workflows and Pathways
Signaling Pathway of TRPA1 Activation
Caption: Agonist binding of this compound to the TRPA1 channel.
Workflow for Optimizing Assay Buffer
Caption: A workflow for optimizing assay buffer conditions.
Logical Relationship of Factors Causing Non-Specific Binding
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
Technical Support Center: Improving the In Vivo Delivery of PF-4840154
Welcome to the technical support center for PF-4840154. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo delivery of the potent and selective TRPA1 agonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[1] It is a non-electrophilic pyrimidine derivative that activates TRPA1, a cation channel involved in nociception and inflammatory pain.[2][3] Activation of TRPA1 leads to an influx of calcium ions, which in turn triggers downstream signaling cascades.[4][5][6] In vivo, this manifests as nocifensive behaviors, such as licking or flinching, in animal models.[1]
Q2: What are the common challenges in delivering this compound in vivo?
Like many small molecule compounds, this compound is hydrophobic, which can present challenges for in vivo delivery. The primary issue is its low solubility in aqueous solutions, which can lead to precipitation of the compound upon dilution into physiological buffers. This can result in inaccurate dosing and reduced bioavailability. Careful formulation is therefore critical for successful in vivo experiments.
Q3: What are the recommended vehicles for in vivo administration of this compound?
Several vehicle formulations have been successfully used to deliver this compound in vivo. The choice of vehicle will depend on the desired route of administration and experimental model. Commonly used formulations include:
-
DMSO/PEG300/Tween-80/Saline: A common choice for creating a clear solution for various administration routes.[1]
-
DMSO/SBE-β-CD in Saline: Utilizes sulfobutylether-β-cyclodextrin to enhance solubility.[1]
-
DMSO/Corn Oil: Suitable for oral or intraperitoneal administration.[1]
It is crucial to prepare these formulations by sequentially adding and dissolving each component.[1]
Q4: Can I pre-make and store the formulated this compound solution?
It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1] While stock solutions in 100% DMSO can be stored at -20°C or -80°C, the stability of the compound in the final aqueous-based vehicle over time is not well characterized and precipitation can occur.[1]
Q5: What are the expected behavioral readouts after in vivo administration of this compound?
Administration of this compound, typically via intraplantar injection, is known to elicit robust nocifensive behaviors in mice, such as licking of the injected paw.[1] The onset and duration of this behavior will depend on the dose and formulation used.
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation or dilution.
-
Potential Cause: The aqueous solubility of this compound has been exceeded. This can happen when diluting a concentrated DMSO stock into an aqueous buffer or vehicle.
-
Troubleshooting Steps:
-
Sequential Addition of Solvents: When preparing formulations with multiple components, ensure that this compound is fully dissolved in the organic solvent (e.g., DMSO) before adding the aqueous components. Add co-solvents like PEG300 and Tween-80 before the final addition of saline or buffer.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming (e.g., to 37°C) and/or sonication can help to redissolve the compound.[1] However, be cautious with temperature to avoid degradation.
-
Optimize Vehicle Composition: If precipitation persists, consider adjusting the vehicle composition. Increasing the percentage of co-solvents like PEG300 or using a solubility enhancer like SBE-β-CD may be necessary.
-
Prepare a More Dilute Stock Solution: Starting with a lower concentration stock solution in DMSO can sometimes prevent precipitation upon dilution.
-
Fresh Preparation: Always prepare the final dosing solution immediately before use to minimize the time for potential precipitation.[1]
-
Issue 2: Inconsistent or lack of expected in vivo response.
-
Potential Cause: Poor bioavailability of this compound due to precipitation at the injection site or in the bloodstream.
-
Troubleshooting Steps:
-
Confirm Formulation Clarity: Before administration, visually inspect the solution to ensure it is clear and free of any precipitate. A cloudy or precipitated solution will not deliver the intended dose.
-
Optimize Administration Route and Vehicle: The choice of administration route and vehicle can significantly impact bioavailability. For systemic effects, intraperitoneal or oral administration with an appropriate vehicle may be more suitable than subcutaneous injection where the compound might precipitate locally.
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose for your experimental model and desired effect. It is possible that the initial dose used was too low to elicit a significant response.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the vehicle itself.
-
Data Presentation
While specific in vivo pharmacokinetic data for this compound is not widely available in published literature, it is crucial to systematically collect and present this data from your own studies to ensure reproducibility and to understand the exposure of your compound. Below are template tables that can be used to summarize your findings.
Table 1: In Vivo Formulation Details for this compound
| Formulation ID | Vehicle Composition (% v/v) | This compound Concentration (mg/mL) | Appearance |
| F1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | Clear Solution |
| F2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | Clear Solution |
| F3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 | Clear Solution |
Data adapted from publicly available information. Researchers should confirm solubility and stability for their specific experimental conditions.
Table 2: Template for In Vivo Pharmacokinetic Parameters of this compound
| Formulation ID | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
This is a template table. Researchers should populate it with their own experimental data.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol is for the preparation of 1 mL of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To a sterile tube, add the required volume of the this compound DMSO stock solution (e.g., 100 µL for a 10% final DMSO concentration).
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform.
-
Use this formulation for in vivo administration immediately after preparation.[1]
Protocol 3: In Vivo Administration (Intraplantar Injection in Mice)
-
Anesthetize the mouse according to your institution's approved animal care and use protocols.
-
Draw the freshly prepared this compound formulation into a Hamilton syringe with a 30-gauge needle.
-
Gently hold the mouse's hind paw and inject the desired volume (typically 20-30 µL) of the solution into the plantar surface.
-
Immediately after injection, place the mouse in an observation chamber and record the nocifensive behaviors (e.g., time spent licking the injected paw) for a defined period.
-
A typical dose to elicit a robust response is 30 nmol per paw.[1]
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound-mediated TRPA1 activation.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PF-4840154 and its interaction with other compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of PF-4840154 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] It is a pyrimidine derivative that activates TRPA1 in a non-covalent manner, making it a valuable tool for studying TRPA1 function without the confounding effects of covalent modification associated with other agonists like allyl isothiocyanate (AITC).[3] Its selectivity and non-electrophilic nature make it superior to mustard oil for high-throughput screening purposes.[1][2]
Q2: What are the key experimental applications of this compound?
A2: this compound is primarily used as a reference agonist for in vitro and in vivo studies of the TRPA1 channel.[1][2] Common applications include:
-
High-Throughput Screening (HTS): To identify novel TRPA1 antagonists.[1][2]
-
Functional Characterization of TRPA1: To investigate the physiological and pathophysiological roles of TRPA1 in pain, inflammation, and respiratory conditions.
-
In Vivo Models of Nociception: To induce and study TRPA1-mediated pain behaviors in animal models.[1][2][4]
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[4] For in vivo studies, specific formulation protocols are available to ensure solubility and bioavailability.[4]
Q4: Can this compound be used with other compounds, such as TRPA1 antagonists?
A4: Yes, this compound is frequently used in conjunction with TRPA1 antagonists to confirm that the observed biological effects are indeed mediated by TRPA1 activation. Commonly used antagonists include HC-030031 and A-967079.
Quantitative Data
The following tables summarize key quantitative data for this compound and its interaction with the TRPA1 antagonist HC-030031.
Table 1: Potency of this compound on TRPA1 Channels
| Species | Assay Type | EC50 (nM) | Reference |
| Human | Calcium Influx | 23 | [1][4] |
| Rat | Calcium Influx | 97 | [1][4] |
Table 2: Potency of HC-030031 as a TRPA1 Antagonist
| Agonist | Species | Assay Type | IC50 (µM) | Reference |
| Allyl Isothiocyanate (AITC) | Human | Calcium Influx | 6.2 | [6] |
| Formalin | Human | Calcium Influx | 5.3 | |
| Cinnamaldehyde | Human | Calcium Influx | 4.9 | [6] |
Table 3: Potential Off-Target Activity of this compound
| Target | Activity | Reference |
| hERG | IC50 = 580 nM | [7] |
Note: One study mentioned micromolar activity on the dopamine D3 receptor, noradrenaline transporter, and sigma opioid receptor, but specific Ki or IC50 values were not provided.
Experimental Protocols & Methodologies
This section provides a detailed protocol for a common in vitro assay to study the interaction between this compound and a TRPA1 antagonist.
In Vitro Calcium Influx Assay Using a Fluorescent Plate Reader
This protocol is designed to measure the ability of a test compound to inhibit this compound-induced calcium influx in cells expressing the TRPA1 channel.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TRPA1 antagonist (e.g., HC-030031)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the hTRPA1-HEK293 cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of the TRPA1 antagonist (e.g., HC-030031) in HBSS.
-
Add the antagonist solutions to the appropriate wells and incubate for 10-20 minutes at room temperature. Include vehicle control wells (e.g., 0.1% DMSO in HBSS).
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescent plate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the plate reader's injector to add a solution of this compound to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Immediately after injection, continue to record the fluorescence for 1-3 minutes to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
Problem 1: Low or no response to this compound.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C. |
| Low TRPA1 expression in cells | Verify the expression level of TRPA1 in your cell line using a positive control agonist with a known robust effect (e.g., AITC). |
| Incorrect buffer composition | Ensure your assay buffer (e.g., HBSS) contains physiological concentrations of calcium and magnesium. |
| Cell health issues | Check cell viability and ensure the cells are not overgrown or stressed. |
Problem 2: High background fluorescence or well-to-well variability.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of Fluo-4 AM | Increase the number of wash steps after dye loading. |
| Cell clumping or uneven seeding | Ensure a single-cell suspension before seeding and check for even cell distribution in the wells. |
| Autofluorescence of test compounds | Run a control plate with your test compounds in the absence of cells to check for intrinsic fluorescence. |
Problem 3: Precipitation of compounds in the assay plate.
| Possible Cause | Troubleshooting Step |
| Poor solubility of test compounds | Decrease the final concentration of the test compound. Increase the DMSO concentration in the final assay buffer (be mindful of cell toxicity, typically keep below 0.5%). |
| Interaction between compounds | When co-administering compounds, prepare the final dilutions just before adding to the cells. Visually inspect for any precipitation upon mixing. |
Signaling Pathway
Activation of the TRPA1 channel by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This depolarization and increase in intracellular calcium trigger downstream signaling cascades, leading to the release of pro-inflammatory neuropeptides and neurotransmitters, ultimately resulting in the sensation of pain and neurogenic inflammation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
Validation & Comparative
Validating TRPA1-Specific Effects of PF-4840154: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-4840154, a potent and selective TRPA1 agonist, with other common TRPA1 modulators. The information presented is supported by experimental data to aid in the validation of its TRPA1-specific effects.
Introduction to this compound
This compound is a non-electrophilic pyrimidine derivative that acts as a potent and selective agonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel.[1][2][3][4] Unlike electrophilic agonists such as allyl isothiocyanate (AITC), which activate TRPA1 through covalent modification of cysteine residues, this compound is believed to act via a non-covalent binding mechanism.[2][5] This property makes it a valuable tool for in vitro high-throughput screening and for studying TRPA1 function without the confounding effects of covalent modification.[1][2]
Comparative Analysis of TRPA1 Modulators
The TRPA1 channel is a non-selective cation channel primarily expressed in sensory neurons and is a key player in pain, inflammation, and respiratory responses.[6][7] Its activity can be modulated by a variety of chemical compounds. Below is a comparison of this compound with other well-characterized TRPA1 agonists and antagonists.
Quantitative Comparison of Potency
The following table summarizes the potency of this compound and other common TRPA1 modulators, as measured by their half-maximal effective concentration (EC50) for agonists or half-maximal inhibitory concentration (IC50) for antagonists.
| Compound | Type | Species | Potency (EC50/IC50) | Reference |
| This compound | Agonist | Human | 23 nM (EC50) | [1][8][9] |
| Rat | 97 nM (EC50) | [1][8][9] | ||
| Allyl isothiocyanate (AITC) | Agonist | Human | ~2.7 µM (EC50) | [10] |
| A-967079 | Antagonist | Human | 67 nM (IC50) | [11][12][13][14] |
| Rat | 289 nM (IC50) | [11][13][14] | ||
| HC-030031 | Antagonist | Human | 6.2 µM (IC50, vs. AITC) | [15][16][17][18][19] |
| Human | 5.3 µM (IC50, vs. formalin) | [15][19] |
Experimental Protocols for Validation
To validate the TRPA1-specific effects of this compound, it is crucial to employ well-defined experimental protocols. Below are detailed methodologies for two key in vitro assays.
Calcium Imaging Assay
This assay measures the influx of calcium ions into cells upon TRPA1 channel activation.
Objective: To determine the potency and specificity of this compound in activating TRPA1 channels.
Materials:
-
HEK293 cells stably expressing human or rat TRPA1.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Ringer's solution (or similar physiological buffer).
-
This compound and other test compounds (e.g., AITC as a positive control, A-967079 or HC-030031 as antagonists).
Protocol:
-
Cell Culture: Plate TRPA1-expressing HEK293 cells onto glass-bottom dishes and culture overnight.
-
Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM and Pluronic F-127 in Ringer's solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with Ringer's solution to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm. For Fluo-4, excite at ~490 nm and record emission at ~520 nm.
-
Compound Addition: Add this compound at various concentrations to the cells and continuously record the fluorescence changes.
-
Specificity Confirmation: In separate experiments, pre-incubate cells with a TRPA1 antagonist (e.g., A-967079 or HC-030031) before adding this compound to confirm that the observed calcium influx is TRPA1-mediated.
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm for Fura-2) or the change in fluorescence intensity (for Fluo-4) over time. Plot the peak response as a function of this compound concentration to determine the EC50 value.
Electrophysiology (Patch-Clamp) Assay
This technique provides a direct measure of ion channel activity.
Objective: To characterize the electrophysiological properties of TRPA1 channels activated by this compound.
Materials:
-
TRPA1-expressing cells (e.g., HEK293 or dorsal root ganglion neurons).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound and other modulators.
Protocol:
-
Cell Preparation: Prepare cells for recording as described for calcium imaging.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit currents.
-
Compound Application: Perfuse the cell with extracellular solution containing this compound at various concentrations and record the resulting changes in current.
-
Specificity Confirmation: Co-apply a TRPA1 antagonist with this compound to verify that the recorded currents are specific to TRPA1 activation.
-
Data Analysis: Measure the amplitude of the elicited currents and plot the current-voltage (I-V) relationship. Generate a dose-response curve to determine the EC50 for current activation.
Visualizing Pathways and Workflows
TRPA1 Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the activation of the TRPA1 channel.
Caption: Activation of the TRPA1 channel by various stimuli leads to cellular responses.
Experimental Workflow for Validating a TRPA1 Agonist
This diagram outlines a typical workflow for confirming the activity and specificity of a putative TRPA1 agonist like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. TRPA1 Antagonists for Pain Relief [mdpi.com]
- 7. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. nanion.de [nanion.de]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A-967079, TRPA1 receptor antagonist (CAS 1170613-55-4) | Abcam [abcam.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. HC 030031 | TRPA1 | Tocris Bioscience [tocris.com]
- 16. TrpA1 Antagonist, HC-030031 [sigmaaldrich.com]
- 17. selleckchem.com [selleckchem.com]
- 18. apexbt.com [apexbt.com]
- 19. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PF-4840154 and Other Non-Electrophilic TRPA1 Agonists for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of PF-4840154 with other notable non-electrophilic TRPA1 agonists. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research applications.
Transient Receptor Potential Ankyrin 1 (TRPA1), a non-selective cation channel, is a well-established target in pain and inflammation research. While many TRPA1 agonists are electrophilic compounds that activate the channel through covalent modification, a growing interest has emerged in non-electrophilic agonists that act via non-covalent binding. These compounds offer alternative pharmacological profiles and can be valuable tools for studying TRPA1 function. This guide focuses on this compound, a potent and selective non-electrophilic TRPA1 agonist, and compares its performance with other compounds in the same class, including GNE551, Menthol, Carvacrol, Clotrimazole, Compound 21, and NMTA.
Performance Comparison of Non-Electrophilic TRPA1 Agonists
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other non-electrophilic TRPA1 agonists, providing a quantitative measure of their potency. The data is derived from studies utilizing calcium imaging and whole-cell patch-clamp assays on human TRPA1-expressing cells.
| Compound | Agonist/Antagonist | EC50 (Human TRPA1) | Experimental Method | Reference |
| This compound | Agonist | 23 nM | Not Specified | [1][2] |
| GNE551 | Agonist | Not explicitly stated, but noted to activate TRPA1 into a distinct conducting state without desensitization. | Not Specified | [1][3][4] |
| Menthol | Agonist (low conc.) / Antagonist (high conc.) | ~95 µM (mouse TRPA1, agonistic) | Whole-cell patch clamp | [5] |
| Carvacrol | Agonist | pEC50 of 4.77 (experimental) | Isolated tissue bath | [6][7] |
| Clotrimazole | Agonist | Activates TRPA1, but specific EC50 not consistently reported. | Not Specified | [5][8] |
| Compound 21 | Agonist | 25.47 ± 1.56 μM | Whole-cell patch clamp | [9] |
| NMTA | Agonist | 50.05 ± 5.39 μM | Whole-cell patch clamp | [10] |
Note: EC50 values can vary depending on the specific experimental conditions, such as the cell line used, temperature, and specific assay protocol.
Signaling Pathway and Experimental Workflow
The activation of the TRPA1 channel by non-electrophilic agonists leads to an influx of cations, primarily Ca2+, into the cell. This influx depolarizes the cell membrane and triggers downstream signaling cascades. The general signaling pathway and a typical experimental workflow for screening these agonists are illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for two common assays used to characterize TRPA1 agonists.
Cell-Based Calcium Imaging Assay
This assay is a high-throughput method for screening compounds that modulate TRPA1 activity by measuring changes in intracellular calcium concentration.
-
Cell Culture:
-
Culture Human Embryonic Kidney 293 (HEK2993) cells stably or transiently expressing human TRPA1 (hTRPA1).
-
Plate the cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Wash the cells with a suitable assay buffer to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Use a fluorescence microplate reader to measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time. A typical recording period is 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the response for each concentration of the test compound.
-
Plot the response against the compound concentration to generate a dose-response curve.
-
Fit the curve using a suitable pharmacological model (e.g., the Hill equation) to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPA1 channel.
-
Cell Preparation:
-
Use HEK293 cells expressing hTRPA1, plated on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit TRPA1 currents.
-
Record the baseline current in the extracellular solution.
-
Perfuse the cell with the test compound at various concentrations and record the resulting changes in current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the compound concentration to construct a dose-response curve.
-
Determine the EC50 value by fitting the curve with the Hill equation.
-
Conclusion
This compound stands out as a highly potent non-electrophilic TRPA1 agonist, exhibiting an EC50 in the low nanomolar range.[1][2] This makes it a valuable tool for in vitro and in vivo studies where high potency and selectivity are desired. Other non-electrophilic agonists, such as Compound 21 and NMTA, also demonstrate significant potency, albeit in the micromolar range.[9][10] The bimodal activity of menthol, acting as an agonist at lower concentrations and an antagonist at higher concentrations, presents a unique pharmacological profile that could be leveraged in specific experimental contexts.[5] The choice of a non-electrophilic TRPA1 agonist will ultimately depend on the specific requirements of the research, including the desired potency, the experimental system, and the scientific question being addressed. This guide provides a foundational comparison to aid in this selection process.
References
- 1. A Non-covalent Ligand Reveals Biased Agonism of the TRPA1 Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Non-covalent Ligand Reveals Biased Agonism of the TRPA1 Ion Channel [escholarship.org]
- 5. Non-electrophilic TRPA1 agonists, menthol, carvacrol and clotrimazole, open epithelial tight junctions via TRPA1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Novel TRPA1 Agonists Based on Structure of Natural Vasodilator Carvacrol—In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transient receptor potential channels in sensory neurons are targets of the antimycotic agent clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of non-electrophilic TRPA1 channel agonists with anti-nociceptive effects via rapid current desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of flavor and fragrance chemicals in TRPA1 (transient receptor potential cation channel, member A1) activity associated with allergies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-4840154 Cross-reactivity with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ion channel agonist PF-4840154's activity on its primary target, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, versus its cross-reactivity with other ion channels and receptors. The information is compiled from published pharmacological studies to assist researchers in evaluating its suitability for specific experimental applications.
Summary of this compound Activity
This compound is a potent and selective agonist of the TRPA1 ion channel, a key player in nociception and inflammatory pain.[1] It functions as a non-electrophilic activator, distinguishing it from other common TRPA1 agonists like mustard oil that act via covalent modification.[1]
Primary Target Activity: TRPA1
This compound demonstrates high potency in activating both human and rat TRPA1 channels, with EC50 values in the nanomolar range. This makes it a valuable tool for in vitro high-throughput screening and in vivo studies of TRPA1 function.[1][2]
| Species | EC50 (nM) |
| Human (hTRPA1) | 23 |
| Rat (rTRPA1) | 97 |
Cross-Reactivity Profile
A key aspect of a pharmacological tool's utility is its selectivity. This compound has been profiled against a wide range of biological targets to determine its cross-reactivity.
Ion Channel Selectivity
Off-Target Activities on Other Receptors and Transporters
Screening of this compound against a panel of 100 targets revealed micromolar activity at three specific off-target sites: the dopamine D3 receptor, the noradrenaline transporter, and the sigma opioid receptor. The lack of activity at other targets within this panel underscores the compound's general selectivity.
| Off-Target | Activity Level |
| Dopamine D3 Receptor | Micromolar |
| Noradrenaline Transporter | Micromolar |
| Sigma Opioid Receptor | Micromolar |
Note: Specific IC50 or Ki values for these off-target interactions are not specified in the primary publication. The term "micromolar activity" suggests that the potency of this compound at these targets is significantly lower than its potency at TRPA1.
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the activity and selectivity of compounds like this compound.
TRPA1 Agonist Activity Assay (Calcium Influx)
The potency of this compound as a TRPA1 agonist is commonly determined by measuring intracellular calcium influx in a recombinant cell line expressing the channel, such as Human Embryonic Kidney 293 (HEK293) cells.
Principle: Activation of the TRPA1 channel, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ can be quantified using a fluorescent calcium indicator dye.
Protocol Outline:
-
Cell Culture: HEK293 cells stably or transiently expressing human or rat TRPA1 are cultured in a suitable medium (e.g., DMEM) and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. Probenecid may be included to prevent dye leakage.
-
Compound Application: Various concentrations of this compound are added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
Selectivity Profiling
To assess cross-reactivity, this compound would be tested in a battery of binding and functional assays for a wide range of receptors, transporters, and enzymes.
Binding Assays: These assays measure the ability of the compound to displace a radiolabeled ligand from its target. The results are typically expressed as an IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) or a Ki (the inhibition constant).
Functional Assays: These assays measure the effect of the compound on the biological activity of a target. The specific format depends on the target class (e.g., enzyme activity assays, second messenger assays for GPCRs, or uptake assays for transporters).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for assessing agonist activity.
References
A Comparative Guide to PF-4840154-Induced Nociception and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nociceptive effects induced by the selective TRPA1 agonist, PF-4840154, with other commonly used chemical algogens, namely allyl isothiocyanate (AITC) and formalin. The information presented herein is intended to assist researchers in selecting the appropriate compound and experimental paradigm to reliably induce and measure nociception in preclinical models.
Introduction to TRPA1 Agonists in Nociception Research
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons and is a key player in sensing environmental irritants and endogenous pain-producing substances.[1][2] Activation of TRPA1 is a critical step in the generation of acute and inflammatory pain. Consequently, TRPA1 agonists are invaluable tools for studying nociceptive pathways and for the preclinical evaluation of analgesic drug candidates.
This compound is a potent and selective, non-electrophilic agonist of the human and rat TRPA1 channel.[3][4] Its high selectivity and non-covalent binding mechanism make it a superior reference agonist for in-vitro high-throughput screening compared to electrophilic agonists like AITC.[3] In vivo, intraplantar injection of this compound elicits robust nocifensive behaviors, such as paw licking and flinching.[5]
Allyl isothiocyanate (AITC) , the pungent compound in mustard oil and wasabi, is a well-characterized electrophilic agonist of TRPA1. It activates the channel through covalent modification of cysteine residues.[6] AITC is widely used to induce acute pain and neurogenic inflammation in animal models.
Formalin , a solution of formaldehyde, induces a biphasic nociceptive response that is widely used to model acute and tonic pain. The early, acute phase is mediated by the direct activation of TRPA1 on sensory nerve endings, while the later, tonic phase involves an inflammatory response and central sensitization.[7][8]
Comparative Analysis of Nocifensive Behaviors
The following tables summarize the quantitative data on nocifensive behaviors induced by intraplantar administration of this compound, AITC, and formalin in mice. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, data has been compiled from various sources.
| Compound | Dose | Observation Period (minutes) | Licking/Biting Duration (seconds) | Reference |
| This compound | 30 nmol | 0-10 | Elicited robust licking behavior | [5] |
| AITC | 10 mM (20 µL) | 0-45 | ~150 | [9] |
| AITC | 30 mM (20 µL) | 0-45 | ~250 | [9] |
Table 1: Comparison of Licking/Biting Behavior Induced by this compound and AITC.
| Compound | Concentration | Phase | Observation Period (minutes) | Licking/Biting Duration (seconds) | Reference |
| Formalin | 2.5% | Phase 1 | 0-5 | ~60-80 | [10] |
| Formalin | 2.5% | Phase 2 | 15-30 | ~100-150 | [10] |
| Formalin | 1.25% | Phase 1 | 0-5 | ~30-40 | [11] |
| Formalin | 1.25% | Phase 2 | 15-30 | ~50-70 | [11] |
Table 2: Biphasic Nocifensive Response Induced by Formalin.
Experimental Protocols
Chemical-Induced Paw Licking Test
This protocol is applicable for assessing the nociceptive response to this compound and AITC.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g).
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatize animals to the experimental setup for at least 30 minutes before testing.
2. Reagent Preparation:
-
This compound: Prepare a stock solution in DMSO. For intraplantar injection, dilute the stock solution to the desired concentration (e.g., 30 nmol in 20 µL) using a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Ensure the final solution is clear.
-
AITC: Prepare solutions of desired concentrations (e.g., 10 mM, 30 mM) in saline.
3. Experimental Procedure:
-
Gently restrain the mouse.
-
Inject 20 µL of the test compound solution into the plantar surface of the right hind paw using a 30-gauge needle.
-
Immediately place the mouse in a clear observation chamber with a mirror to allow for unobstructed observation of the injected paw.
-
Record the cumulative time the animal spends licking or biting the injected paw for a predefined period (e.g., 45 minutes).[9]
Formalin Test
This protocol outlines the standard procedure for the formalin-induced nociception model.
1. Animals:
-
Same as for the chemical-induced paw licking test.
2. Reagent Preparation:
3. Experimental Procedure:
-
Gently restrain the mouse.
-
Inject 20 µL of the formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse in the observation chamber.
-
Record the cumulative time spent licking or biting the injected paw during two distinct phases:
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: TRPA1 signaling pathway in nociception.
Caption: Experimental workflow for chemical-induced nociception.
Conclusion
This compound, AITC, and formalin are all effective tools for inducing nociception via the TRPA1 channel. The choice of agonist depends on the specific research question. This compound offers high selectivity and a non-covalent mechanism of action, making it ideal for targeted in vitro and in vivo studies of TRPA1 function. AITC provides a robust and well-characterized model of acute chemical-induced pain. The formalin test offers a unique biphasic model that allows for the study of both acute nociception and the subsequent inflammatory and central sensitization processes. The provided protocols and data serve as a guide for the reproducible application of these compounds in nociception research.
References
- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [medbox.iiab.me]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to PF-4840154 and its Alternatives as Reference Agonists in TRPA1 Screening Assays
In the landscape of drug discovery, particularly for pain and inflammation, the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target. High-throughput screening (HTS) assays are indispensable for identifying novel modulators of this channel, and the choice of a reliable reference agonist is paramount to the success of these campaigns. This guide provides a comprehensive comparison of PF-4840154, a potent and selective non-electrophilic TRPA1 agonist, with other commonly used agonists, namely the electrophilic agonist Allyl isothiocyanate (AITC) and the alternative agonists JT010 and ASP7663.
Mechanism of Action: A Key Differentiator
TRPA1 agonists can be broadly categorized into two classes based on their mechanism of action: electrophilic and non-electrophilic. This distinction is crucial as it influences their interaction with the channel and can affect the interpretation of screening results.
-
Electrophilic Agonists (e.g., AITC, JT010): These compounds, often referred to as covalent agonists, possess reactive chemical groups that form covalent bonds with specific cysteine residues within the N-terminal ankyrin repeat domain of the TRPA1 channel. This irreversible or slowly reversible binding leads to channel activation. While potent, the covalent nature of their interaction can sometimes lead to persistent channel activation and may not be ideal for identifying all classes of inhibitors. JT010 is a potent and site-selective covalent agonist that binds to Cys621 of the human TRPA1 channel.[1][2]
-
Non-electrophilic Agonists (e.g., this compound, ASP7663): These agonists activate TRPA1 through non-covalent interactions, binding to a different site on the channel.[3] This reversible binding is often considered more representative of the interactions of many drug-like molecules. This compound was developed by Pfizer as a superior alternative to traditional electrophilic agonists like Mustard Oil (AITC) for HTS applications due to its non-covalent binding mechanism.[4][5]
Comparative Performance in Screening Assays
| Agonist | Mechanism of Action | Species | EC50 | Reference |
| This compound | Non-electrophilic | Human | 23 nM | [6][7][8] |
| Rat | 97 nM | [6][7][8] | ||
| JT010 | Covalent (Electrophilic) | Human | ~47 nM | |
| ASP7663 | Non-electrophilic | Human | 0.51 µM | |
| Mouse | 6.8 µM | [1] | ||
| Rat | 0.54 µM | |||
| AITC (for comparison) | Covalent (Electrophilic) | Mouse | 5.8 µM | [1] |
Key Observations:
-
Potency: this compound and JT010 exhibit the highest potency for human TRPA1, with EC50 values in the low nanomolar range.[6][7][8] ASP7663 is also a potent agonist, though its EC50 is in the sub-micromolar to micromolar range.[1]
-
Species Differences: It is important to note that the potency of TRPA1 agonists can vary significantly between species. For instance, JT010 is a potent activator of human TRPA1 but shows weak activity on the mouse ortholog.[6]
-
Desensitization Kinetics: The mechanism of action can influence the desensitization kinetics of the TRPA1 channel. One study reported that a novel non-electrophilic agonist exhibited faster desensitization compared to the electrophilic agonist JT010, suggesting that non-covalent agonists may allow for a more rapid return to the baseline state, which can be advantageous in certain assay formats. Another study comparing ASP7663 to AITC noted that ASP7663 produced a more persistent calcium influx.[1]
Experimental Protocols
A common method for screening TRPA1 agonists is a fluorescence-based calcium influx assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR). Below is a generalized protocol that can be adapted for use with this compound or other non-electrophilic agonists.
FLIPR-Based Calcium Influx Assay for TRPA1 Agonists
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TRPA1 in appropriate growth medium supplemented with a selection antibiotic.
-
The day before the assay, seed the cells into 384-well, black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
-
On the day of the assay, prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM, or a component of a commercial kit like the FLIPR Calcium Assay Kit). The buffer should also contain an organic anion transport inhibitor, such as probenecid, to prevent dye leakage from the cells.
-
Remove the growth medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1-2 hours in a humidified 5% CO2 incubator to allow for dye loading.
3. Compound Plate Preparation:
-
Prepare serial dilutions of the reference agonist (e.g., this compound) and test compounds in an appropriate assay buffer in a separate 384-well compound plate. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or channel activity (typically ≤ 0.5%).
4. FLIPR Assay Execution:
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the chosen calcium indicator dye.
-
Define the protocol to include a baseline fluorescence reading, followed by the online addition of the compounds from the compound plate, and a subsequent kinetic read to measure the change in intracellular calcium concentration.
-
Place the cell plate and the compound plate into the FLIPR instrument and initiate the run.
5. Data Analysis:
-
The change in fluorescence intensity over time is indicative of the influx of calcium upon TRPA1 activation.
-
Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence.
-
Generate dose-response curves by plotting the response against the logarithm of the agonist concentration.
-
Determine the EC50 value for the reference agonist and the potency and efficacy of test compounds relative to the reference.
-
Assay quality can be assessed by calculating the Z'-factor using positive (e.g., maximal concentration of this compound) and negative (vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
Visualizing the Molecular and Experimental Landscape
To better understand the context of TRPA1 activation and the screening process, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-electrophilic TRPA1 agonists, menthol, carvacrol and clotrimazole, open epithelial tight junctions via TRPA1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. mdpi.com [mdpi.com]
- 7. A Human TRPA1-Specific Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of non-electrophilic TRPA1 channel agonists with anti-nociceptive effects via rapid current desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PF-4840154's Nociceptive Effects: A Comparative Guide to Knockout Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of knockout (KO) mouse studies used to validate the effects of PF-4840154, a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The data presented herein offers a clear comparison with other well-established TRPA1 agonists, providing a crucial resource for researchers investigating nociception and developing novel analgesics.
This compound is a non-electrophilic compound that activates TRPA1, an ion channel deeply implicated in pain and inflammation.[1][2][3] The use of TRPA1 knockout mice is the gold standard for confirming that the biological effects of compounds like this compound are indeed mediated by this specific channel. In these models, the absence of the TRPA1 channel is expected to abolish the pain-related behaviors induced by the agonist.[2][4]
Comparative Analysis of TRPA1 Agonist-Induced Nociception
This section compares the nocifensive responses induced by this compound and two other widely used TRPA1 agonists, Formalin and Allyl Isothiocyanate (AITC), in wild-type (WT) and TRPA1 knockout (KO) mice. The data, summarized from key studies, demonstrates the TRPA1-dependency of these compounds.
| Agonist | Mouse Strain | Nocifensive Response (Metric) | Wild-Type (WT) Response | TRPA1 Knockout (KO) Response | Reference |
| This compound | C57BL/6 (Assumed) | Licking/Biting Duration (s) | Elicits robust nocifensive behavior | Attenuated or absent nocifensive behavior | Ryckmans et al., 2011[1] |
| Formalin (2.5%) | C57BL/6 | Licking/Biting Duration (s) - Phase I (0-5 min) | ~60 seconds | ~10 seconds | McNamara et al., 2007[5] |
| Licking/Biting Duration (s) - Phase II (10-40 min) | ~120 seconds | ~20 seconds | McNamara et al., 2007[5] | ||
| Allyl Isothiocyanate (AITC, 10%) | C57BL/6 | Licking/Biting Duration (s) over 5 min | ~80 seconds | ~5 seconds | Bautista et al., 2006[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Formalin-Induced Nociception Assay
This behavioral model is widely used to assess acute and persistent pain in rodents.[6]
-
Animal Model: Adult male C57BL/6 wild-type and TRPA1 knockout mice are used.[5]
-
Acclimation: Animals are habituated to the testing environment for at least 30 minutes before the experiment.
-
Formalin Injection: A 20 µL solution of 2.5% formalin is injected subcutaneously into the plantar surface of the mouse's hind paw using a 30-gauge needle.[6][7]
-
Behavioral Observation: Immediately after injection, the mouse is placed in a clear observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (10-40 minutes post-injection).[5][6] Phase I represents direct activation of nociceptors, while Phase II is associated with inflammatory pain and central sensitization.[6]
AITC-Induced Nociception Assay
This model assesses acute pain resulting from the activation of TRPA1 by the irritant AITC.
-
Animal Model: Adult male C57BL/6 wild-type and TRPA1 knockout mice are utilized.[4]
-
Acclimation: Mice are acclimated to the observation chambers prior to the injection.
-
AITC Injection: A 10 µL solution of 10% allyl isothiocyanate (mustard oil) in mineral oil is injected subcutaneously into the plantar surface of the hind paw.[4]
-
Behavioral Observation: The total time the animal spends licking or biting the injected paw is recorded for a period of 5 minutes immediately following the injection.[4]
This compound-Induced Nociception Assay
This protocol is based on the general methodology for assessing chemically-induced nociception.
-
Animal Model: Adult wild-type and TRPA1 knockout mice are used.
-
Acclimation: Animals are habituated to the testing environment.
-
This compound Injection: A specific dose of this compound, dissolved in an appropriate vehicle, is injected subcutaneously into the plantar surface of the hind paw.
-
Behavioral Observation: The duration of licking and biting of the injected paw is recorded for a defined period post-injection to quantify the nocifensive response.
Visualizing the Molecular and Experimental Framework
The following diagrams, generated using the DOT language, illustrate the signaling pathway of TRPA1-mediated pain and the experimental workflow for validating TRPA1 agonists.
Caption: TRPA1 signaling pathway in nociception.
Caption: Workflow for validating TRPA1 agonists.
References
- 1. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of PF-4840154 and Other Pain-Inducing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PF-4840154, a selective TRPA1 agonist, with other commonly used pain-inducing compounds in preclinical research: capsaicin, formalin, and mustard oil. The information is intended to assist researchers in selecting the appropriate compound for their specific experimental needs in the study of nociception and the development of novel analgesics.
Introduction to Pain-Inducing Compounds
In the field of pain research, the use of compounds that reliably induce nocifensive behaviors in animal models is crucial for understanding the underlying mechanisms of pain and for the screening of potential analgesic drugs. These compounds often act by activating specific ion channels on sensory neurons, initiating a cascade of events that lead to the sensation of pain. This guide focuses on this compound and compares its activity with three widely used algogens: capsaicin, a TRPV1 agonist; mustard oil, another TRPA1 agonist; and formalin, which has a more complex, biphasic mechanism of action.
This compound is a potent and selective non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] Its selectivity makes it a valuable tool for specifically investigating the role of TRPA1 in pain pathways.
Capsaicin , the pungent component of chili peppers, is a well-characterized agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] It is widely used to induce acute pain and neurogenic inflammation.
Mustard oil (Allyl isothiocyanate - AITC) is a potent activator of the TRPA1 channel and is known to cause acute pain, inflammation, and hypersensitivity.[4]
Formalin is a tissue fixative that induces a distinct biphasic pain response when injected subcutaneously. The initial acute phase is attributed to the direct activation of nociceptors, primarily through TRPA1, while the second, inflammatory phase involves central sensitization.[5][6][7]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of these compounds in inducing pain-related behaviors in mice. It is important to note that the data are compiled from different studies and experimental conditions may vary, which could influence the results.
Table 1: In Vitro Potency
| Compound | Target | Species | EC50 | Reference |
| This compound | TRPA1 | Human | 23 nM | [2] |
| Rat | 97 nM | [2] | ||
| Capsaicin | TRPV1 | Rat | ~780 nM | Data inferred from multiple sources |
| Mustard Oil (AITC) | TRPA1 | Human | ~1-3 µM | Data inferred from multiple sources |
Table 2: In Vivo Nocifensive Responses in Mice
| Compound | Dose | Route of Administration | Pain Behavior Measured | Duration of Response | Reference |
| This compound | 30 nmol | Intraplantar | Licking | Robust licking behavior observed | [2] |
| Capsaicin | 1.6 µg | Intraplantar | Licking/Flinching | ~5-10 minutes | Data inferred from multiple sources |
| Formalin | 1-5% solution (20 µl) | Intraplantar | Licking/Flinching | Biphasic: Phase 1 (0-5 min), Phase 2 (15-40 min) | [6] |
| Mustard Oil (AITC) | 0.5-5% solution | Topical/Intradermal | Licking/Wiping, Hyperalgesia | Dose-dependent, can last for hours | [8][9] |
Experimental Protocols
Detailed methodologies for the induction of pain using each compound are provided below.
This compound-Induced Nociception
-
Objective: To induce acute nocifensive behavior through the selective activation of TRPA1 channels.
-
Animal Model: Adult male or female mice (e.g., C57BL/6 or CD-1).
-
Compound Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of DMSO, Tween 80, and saline, to the desired concentration.
-
Administration: A volume of 10-20 µl of the this compound solution is injected subcutaneously into the plantar surface of the hind paw using a microsyringe.
-
Behavioral Assessment: Immediately after injection, the animal is placed in a clear observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for a defined period (e.g., 30 minutes).
Capsaicin-Induced Nociception
-
Objective: To induce acute thermal and chemical pain through the activation of TRPV1 channels.
-
Animal Model: Adult male or female mice or rats.
-
Compound Preparation: Capsaicin is dissolved in a vehicle such as ethanol, Tween 80, and saline.
-
Administration: A volume of 10-20 µl of the capsaicin solution is injected subcutaneously into the plantar surface of the hind paw.
-
Behavioral Assessment: The animal's behavior is observed immediately following the injection. The primary endpoint is the total time spent licking or flinching the injected paw over a period of 5-15 minutes.
Formalin-Induced Nociception (The Formalin Test)
-
Objective: To induce a biphasic pain response involving both acute nociception and inflammatory pain.
-
Animal Model: Adult male or female mice or rats.
-
Compound Preparation: A 1-5% formalin solution is prepared by diluting formaldehyde in saline.
-
Administration: A volume of 20 µl of the formalin solution is injected into the dorsal or plantar surface of the hind paw.
-
Behavioral Assessment: The observation period is typically 45-60 minutes and is divided into two phases:
-
Phase 1 (Early/Acute Phase): 0-5 minutes post-injection. The time spent licking and biting the injected paw is recorded. This phase is associated with direct nociceptor activation.[7]
-
Phase 2 (Late/Inflammatory Phase): 15-40 minutes post-injection. The time spent licking and biting is again quantified. This phase is thought to be mediated by an inflammatory response and central sensitization.[6]
-
Mustard Oil (AITC)-Induced Nociception
-
Objective: To induce acute pain and hyperalgesia through the activation of TRPA1 channels.
-
Animal Model: Adult male or female mice or rats.
-
Compound Preparation: Mustard oil is diluted in a vehicle like mineral oil or paraffin oil to the desired concentration (e.g., 0.5-20%).
-
Administration: A small volume (e.g., 10-20 µl) is applied topically to the skin or injected intradermally.
-
Behavioral Assessment: Spontaneous pain behaviors (licking, wiping) are observed. Additionally, mechanical or thermal sensitivity can be assessed at later time points to measure hyperalgesia.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The activation of TRPA1 and TRPV1 channels by their respective agonists initiates a signaling cascade that results in the perception of pain.
References
- 1. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 4. Effects of TRPA1 agonists mustard oil and cinnamaldehyde on lumbar spinal wide-dynamic range neuronal responses to innocuous and noxious cutaneous stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. frontiersin.org [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Activity of PF-4840154 and Other TRPA1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transient receptor potential ankyrin 1 (TRPA1) channel agonist PF-4840154 with other commonly used TRPA1 modulators. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compounds for their studies.
Introduction to TRPA1 and its Modulators
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for noxious stimuli, including chemical irritants, inflammatory agents, and changes in temperature.[1] Its role in pain and inflammation makes it a significant target for drug discovery.[2] TRPA1 is activated by a wide range of electrophilic compounds that covalently modify cysteine residues within the channel, as well as by non-electrophilic agonists.[2]
This guide focuses on this compound, a potent and selective non-electrophilic agonist of TRPA1, and compares its activity with the electrophilic agonist Allyl isothiocyanate (AITC), the potent covalent agonist JT-010, and the selective antagonist HC-030031.
In Vitro and In Vivo Activity Comparison
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their potencies and effects.
In Vitro Activity of TRPA1 Modulators
| Compound | Mechanism of Action | Target Species | Assay Type | Potency (EC50/IC50) | Reference |
| This compound | Non-electrophilic Agonist | Human | Calcium Influx | 23 nM | [3] |
| Rat | Calcium Influx | 97 nM | [3] | ||
| Allyl isothiocyanate (AITC) | Electrophilic Agonist | Human | Calcium Influx | ~2-6 µM | [4] |
| JT-010 | Covalent Agonist | Human | Calcium Influx | 0.65 nM | |
| HC-030031 | Antagonist | Human | AITC-evoked Calcium Influx | 6.2 µM | [5][6] |
| Human | Formalin-evoked Calcium Influx | 5.3 µM | [5][6] | ||
| Human | Cinnamaldehyde-evoked Calcium Influx | 4.9 µM | [5][7] |
In Vivo Activity of TRPA1 Modulators
| Compound | Animal Model | Assay Type | Dose | Effect | Reference |
| This compound | Mouse | Nocifensive Behavior | - | Elicits TRPA1-mediated nocifensive behavior | [2][8] |
| HC-030031 | Rat | AITC-induced Nocifensive Behavior | 100 mg/kg (p.o.) | Significantly reduced lifting behavior | [5][7] |
| Rat | CFA-induced Inflammatory Pain | 100 mg/kg (p.o.) | Significantly reversed mechanical hypersensitivity | [5] | |
| Rat | Spinal Nerve Ligation (Neuropathic Pain) | 100 mg/kg (p.o.) | Significantly reversed mechanical hypersensitivity | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
In Vitro Calcium Imaging Assay
This protocol is adapted from standard procedures for measuring intracellular calcium influx in response to TRPA1 modulation.[9][10][11]
1. Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing human TRPA1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plate cells in 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium and wash the cells with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
3. Compound Preparation and Addition:
-
Prepare stock solutions of test compounds (this compound, AITC, JT-010, HC-030031) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in HBSS.
-
For antagonist testing, pre-incubate the cells with the antagonist (e.g., HC-030031) for a specified period before adding the agonist.
4. Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence intensity.
-
Add the test compounds to the wells.
-
Immediately begin recording the fluorescence intensity at appropriate intervals to capture the calcium transient.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data (e.g., as ΔF/F₀, where F₀ is the baseline fluorescence).
-
Generate dose-response curves and calculate EC50 or IC50 values using appropriate software.
In Vivo Nocifensive Behavior Assay (Formalin Test)
This protocol is a standard method for assessing nociceptive pain in rodents.[12][13][14][15][16]
1. Animals:
-
Use adult male Sprague-Dawley rats or Swiss Webster mice.
-
Acclimate the animals to the testing environment for at least 30 minutes before the experiment.
2. Compound Administration:
-
Administer the test compound (e.g., HC-030031) or vehicle via the desired route (e.g., oral gavage - p.o., intraperitoneal - i.p.) at a specified time before the formalin injection.
3. Formalin Injection:
-
Inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of the hind paw.
4. Behavioral Observation:
-
Immediately after the formalin injection, place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
5. Data Analysis:
-
Quantify the total time spent in nocifensive behaviors for both the early and late phases.
-
Compare the results from the compound-treated groups to the vehicle-treated group to determine the analgesic effect.
Conclusion
This compound serves as a potent and selective non-electrophilic agonist for the TRPA1 channel, making it a valuable tool for high-throughput screening and in vitro studies where a non-covalent activator is preferred.[2] Its in vivo activity in eliciting nocifensive behavior confirms its engagement with the TRPA1 pathway.[2] In comparison, AITC and JT-010 offer alternative mechanisms of activation, with JT-010 demonstrating exceptional potency. [ ] For studies investigating the inhibition of TRPA1, HC-030031 is a well-characterized antagonist with proven in vivo efficacy in models of inflammatory and neuropathic pain.[5][6] The choice of compound will ultimately depend on the specific research question and experimental design. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. researchgate.net [researchgate.net]
- 5. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Formalin Murine Model of Pain [bio-protocol.org]
- 16. Formalin Murine Model of Pain [en.bio-protocol.org]
A Comparative Guide to the Selectivity of TRPA1 Modulators: The Agonist PF-4840154 Versus Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TRPA1 channel modulator PF-4840154 with established TRPA1 antagonists. It is critical to note at the outset that this compound is a potent and selective agonist of the TRPA1 channel, meaning it activates the channel. This contrasts with TRPA1 antagonists , which block channel activity. This guide will therefore compare the selectivity of the agonist this compound with that of two well-characterized antagonists, HC-030031 and A-967079, providing supporting experimental data and protocols.
Introduction to TRPA1 and its Modulators
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious stimuli, including environmental irritants and endogenous signals of inflammation and pain.[1] Its role in nociception has made it a significant target for the development of analgesic drugs.[2] Modulation of TRPA1 activity can be achieved through agonists, which activate the channel, or antagonists, which inhibit it.
This compound is a non-electrophilic pyrimidine derivative that acts as a potent and selective agonist of both human and rat TRPA1 channels.[2][3] It is often used as a reference agonist in high-throughput screening assays.[2] In contrast, HC-030031 and A-967079 are selective TRPA1 antagonists that have been instrumental in characterizing the physiological roles of the TRPA1 channel in pain and inflammation.[4][5]
Comparative Selectivity Data
The following tables summarize the potency and selectivity of this compound against the TRPA1 antagonists HC-030031 and A-967079. Potency for the agonist is presented as the half-maximal effective concentration (EC50), while for antagonists, it is the half-maximal inhibitory concentration (IC50).
Table 1: Potency at Human and Rat TRPA1 Channels
| Compound | Type | Human TRPA1 | Rat TRPA1 | Reference(s) |
| This compound | Agonist | EC50: 23 nM | EC50: 97 nM | [6][7] |
| HC-030031 | Antagonist | IC50: ~5.3 - 7.5 µM | Not specified | [1][5] |
| A-967079 | Antagonist | IC50: 51-67 nM | IC50: 101-289 nM | [4] |
Table 2: Selectivity Profile Against Other Receptors and Ion Channels
| Compound | Selectivity Data | Reference(s) |
| This compound | Described as a "selective agonist," though a broad panel screening data is not publicly detailed in the primary literature. | [2] |
| HC-030031 | No significant activity in a panel of 48 different enzymes, receptors, and transporters at concentrations up to 10 µM. | [5] |
| A-967079 | >1000-fold selective over other TRP channels (including TRPV1, TRPV2, TRPV3, TRPV4, TRPM8). >150-fold selective over a panel of 75 other ion channels, enzymes, and G-protein-coupled receptors. | [4] |
Experimental Methodologies
The data presented above were generated using established in vitro pharmacological assays. The following are detailed descriptions of the key experimental protocols.
Cell Culture and Transfection
HEK293 (Human Embryonic Kidney 293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). For stable expression of the target ion channel, cells are transfected with a plasmid containing the cDNA for human or rat TRPA1 using a lipid-based transfection reagent. Stable cell lines are then selected and maintained under antibiotic pressure (e.g., G418).
Calcium Influx Assay
This is a common high-throughput method to assess TRP channel activity.
-
Cell Plating: Stably transfected HEK293 cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of compounds.
-
For Agonist (this compound) Testing: Increasing concentrations of this compound are added to the wells, and the resulting increase in intracellular calcium, detected as an increase in fluorescence, is measured over time. EC50 values are calculated from the concentration-response curve.
-
For Antagonist (HC-030031, A-967079) Testing: Cells are pre-incubated with varying concentrations of the antagonist for a defined period (e.g., 10-15 minutes). Subsequently, a known TRPA1 agonist (such as allyl isothiocyanate (AITC) or formalin at a concentration that elicits a submaximal response, e.g., EC80) is added. The ability of the antagonist to inhibit the agonist-induced calcium influx is measured. IC50 values are determined from the concentration-inhibition curve.[1][4]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
-
Cell Preparation: Transfected HEK293 cells are plated on glass coverslips.
-
Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage ramps or steps are applied to elicit currents.
-
For Agonist (this compound) Testing: The compound is applied to the extracellular solution, and the resulting inward and outward currents are recorded.
-
For Antagonist (HC-030031, A-967079) Testing: The antagonist is applied to the bath solution prior to and during the application of a TRPA1 agonist. The reduction in the agonist-evoked current is measured to determine the degree of inhibition.[1][4]
-
Visualizing Pathways and Workflows
TRPA1 Signaling Pathway
The following diagram illustrates the activation of the TRPA1 channel by various stimuli and the points of intervention for agonists and antagonists.
Caption: TRPA1 channel activation by stimuli and modulation by an agonist (this compound) and antagonists.
Experimental Workflow for Compound Selectivity Screening
This diagram outlines the typical workflow for determining the potency and selectivity of a test compound.
Caption: Workflow for assessing the potency and selectivity of a TRPA1 modulator.
Summary and Conclusion
This guide clarifies that this compound is a potent and selective agonist of the TRPA1 channel, making it a valuable tool for studying channel activation. In contrast, HC-030031 and A-967079 are TRPA1 antagonists designed to block channel function.
When comparing selectivity:
-
A-967079 emerges as a highly selective antagonist, with extensive data demonstrating its specificity for TRPA1 over a wide range of other potential targets.[4]
-
HC-030031 also demonstrates good selectivity, showing no significant off-target effects in a moderately sized panel.[5]
-
This compound is reported to be a selective agonist, which is crucial for its use as a reliable research tool to probe TRPA1 function without confounding off-target activations.[2]
For researchers, the choice between these compounds is dictated by the experimental goal: this compound is the tool of choice for inducing TRPA1-mediated responses, while A-967079 or HC-030031 are used to inhibit them. The high selectivity of compounds like A-967079 is particularly vital for in vivo studies to ensure that the observed physiological effects can be confidently attributed to the blockade of the TRPA1 channel.
References
- 1. pnas.org [pnas.org]
- 2. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of PF-4840154: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PF-4840154, a potent and selective TRPA1 channel agonist, adherence to proper disposal procedures is paramount for ensuring laboratory safety and minimizing environmental impact. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, fostering a culture of safety and responsible chemical management.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This document contains detailed information regarding the compound's hazards, handling precautions, and required personal protective equipment (PPE). In the absence of a readily available SDS, the precautionary principle should be applied, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE) and Handling Summary
| Precaution Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against potential splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected for integrity before use and disposed of as chemical waste after handling. |
| Skin Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Reduces the risk of inhaling any aerosols or dust, particularly when handling the solid form of the compound. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, like all laboratory chemicals, requires a systematic approach involving waste segregation, proper containment, and clear labeling. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and materials used for spill cleanup (e.g., absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from experiments, stock solutions, or rinsates) in a separate, compatible, and sealable hazardous waste container.
-
Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be collected separately.
-
-
Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[1][2]
-
After triple-rinsing, the "empty" container can often be disposed of as regular trash, provided all labels are defaced.[2] However, institutional policies may vary, with some requiring all empty chemical containers to be treated as hazardous waste.[1]
-
Waste Container Management
-
Container Selection: Use containers that are chemically compatible with this compound and any solvents used. The original container, if in good condition, is often a suitable choice for waste accumulation.[3]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).
-
-
Storage:
-
Keep waste containers securely sealed except when adding waste.[3]
-
Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[3][4]
-
Ensure secondary containment (e.g., a tray) is used to capture any potential leaks.
-
Do not store incompatible waste types together.[3]
-
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste collection and documentation.
Experimental Protocols Referenced in Safety Guidelines
The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management. The core experimental protocol is the "triple-rinse" method for decontaminating empty chemical containers.
Triple-Rinse Procedure for Empty this compound Containers:
-
Select a solvent in which this compound is soluble (e.g., DMSO, ethanol).[5]
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap and shake the container.
-
Empty the solvent (rinsate) into the designated hazardous liquid waste container.
-
Repeat this process two more times for a total of three rinses.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling PF-4840154
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of PF-4840154, a potent and selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
This compound is a potent bioactive compound that should be handled with care. While the Safety Data Sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous.[1] All chemicals may pose unknown hazards and should be used with caution.[1]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in its solid form or in solution:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound in solution. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), gloves with excellent resistance to DMSO are recommended.[2][3][4][5] |
| Skin and Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | A respirator may be necessary if there is a risk of generating aerosols or dusts. |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures with a higher risk of aerosol or dust generation, such as weighing the solid compound or preparing stock solutions, a chemical fume hood is recommended.
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the laboratory.
Hygiene Measures:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.
Operational Plans: Preparation and Administration
This compound is a pyrimidine derivative that acts as a non-electrophilic agonist of the TRPA1 channel.[6][7] It is utilized in research to study pain and inflammation.
Solubility and Stock Solution Preparation
This compound is typically supplied as a solid. Stock solutions are commonly prepared in organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~10 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing Preparation: Ensure all necessary PPE is worn. Prepare a clean, designated workspace, preferably within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of DMSO to the solid compound. For example, to prepare a 10 mM solution from 1 mg of this compound (Molecular Weight: 466.6 g/mol ), you would add approximately 214 µL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
In Vitro: TRPA1 Activation Assay in HEK293t Cells
This protocol outlines the measurement of intracellular calcium influx in human embryonic kidney (HEK293t) cells transfected with the human TRPA1 channel.[8]
-
Cell Culture: Culture HEK293t cells expressing hTRPA1 in appropriate media and conditions. Plate the cells in black, clear-bottom 96-well plates.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6) for approximately 2 hours at 37°C.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence.
-
Compound Addition: Add the this compound dilutions to the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence data to determine the EC50 value of this compound for TRPA1 activation.
In Vivo: Nocifensive Behavior Study in Mice
This protocol describes the assessment of pain-like behavior in mice following the administration of this compound.[9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation: Acclimate mice to the testing environment to reduce stress-induced variability.
-
Compound Preparation: Prepare the dosing solution of this compound in a vehicle appropriate for the route of administration (e.g., intraplantar injection). A common vehicle might consist of saline, DMSO, and a surfactant like Tween 80.
-
Baseline Observation: Observe the mice for a defined period before compound administration to establish baseline behavior.
-
Compound Administration: Administer this compound via the desired route (e.g., intraplantar injection into the hind paw).
-
Behavioral Observation: Immediately after administration, record the nocifensive behaviors (e.g., licking, flinching, or lifting of the injected paw) for a specified duration.[10]
-
Data Analysis: Quantify the duration or frequency of the nocifensive behaviors and compare between treatment groups.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated PPE and consumables: Collect all used gloves, pipette tips, and other contaminated materials in a designated hazardous waste container lined with a chemically resistant bag.
-
Unused Solid Compound: The original container with any remaining solid this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it in the regular trash.
-
-
Liquid Waste:
-
Stock Solutions and Experimental Solutions: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Solvent Waste: Waste solvents (e.g., DMSO, ethanol) used to dissolve this compound should be collected in a separate, appropriately labeled hazardous waste container for flammable liquids.
-
Aqueous Waste: Aqueous solutions containing low concentrations of this compound should also be collected as hazardous waste. Do not pour down the drain.
-
Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the responsible researcher or laboratory.
Storage and Disposal:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure all waste containers are kept closed except when adding waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Visualizations
TRPA1 Signaling Pathway
Caption: Agonist binding of this compound to the TRPA1 channel leads to cation influx and cellular responses.
Experimental Workflow: In Vitro TRPA1 Activation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. biotech.gsu.edu [biotech.gsu.edu]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. Design and pharmacological evaluation of this compound, a non-electrophilic reference agonist of the TrpA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Frontiers | TRPA1-dependent and -independent activation by commonly used preservatives [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
